molecular formula C13H13NO2 B2484762 4-Methyl-2-(oxetan-3-yloxy)quinoline CAS No. 2198912-92-2

4-Methyl-2-(oxetan-3-yloxy)quinoline

货号: B2484762
CAS 编号: 2198912-92-2
分子量: 215.252
InChI 键: ZRJQAYYSPZGCFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-2-(oxetan-3-yloxy)quinoline is a synthetic chemical building block designed for advanced antimicrobial and medicinal chemistry research. This compound features a strategic molecular hybridization, combining the privileged quinoline scaffold with a three-dimensional oxetane moiety via an ether linkage at the 2-position. The quinoline core is a cornerstone of heterocyclic chemistry and is found in numerous marketed drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents 1 . The incorporation of the polar oxetane ring is a modern strategy in molecular design to improve key physicochemical properties 2 ; it acts as a bioisostere that can enhance aqueous solubility, reduce overall lipophilicity, and improve metabolic stability compared to traditional flat aromatic systems. The specific research value of this 2-(oxetan-3-yloxy) substituted quinoline derivative lies in its potential as a precursor for developing novel anti-infective agents. Recent studies on closely related oxetanyl-quinoline hybrids have demonstrated significant biological activities, including potent in vitro antibacterial and antifungal activity against strains such as Proteus mirabilis and Aspergillus niger , as well as excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv 3 . These compounds have also shown low cytotoxicity in cell-based assays, indicating a potential for a favorable therapeutic window 4 . The 4-methyl substituent on the quinoline ring offers a synthetic handle for further functionalization, allowing researchers to fine-tune steric and electronic properties to optimize target binding and drug-like characteristics. This makes 4-Methyl-2-(oxetan-3-yloxy)quinoline a valuable chemical tool for exploring new chemical space in drug discovery programs targeting infectious diseases and beyond. Attention: For research use only. Not for human or veterinary use.

属性

IUPAC Name

4-methyl-2-(oxetan-3-yloxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-6-13(16-10-7-15-8-10)14-12-5-3-2-4-11(9)12/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJQAYYSPZGCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Methyl-2-(oxetan-3-yloxy)quinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methyl-2-(oxetan-3-yloxy)quinoline chemical structure and properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Design, Synthesis, and Medicinal Chemistry Profile

Executive Summary

4-Methyl-2-(oxetan-3-yloxy)quinoline represents a strategic scaffold in modern medicinal chemistry, combining the privileged pharmacophore of the quinoline ring with the physicochemical benefits of the oxetane moiety. This guide details the structural attributes, synthetic pathways, and property modulation offered by this specific ether linkage.[1]

In drug discovery, the incorporation of an oxetan-3-yloxy group at the 2-position of a quinoline is typically employed to:

  • Reduce Lipophilicity (LogP): The polar oxygen and strained ring lower LogP compared to gem-dimethyl or cyclobutyl analogs.

  • Block Metabolism: The oxetane ring is metabolically robust, preventing rapid oxidative clearance often seen with flexible alkoxy chains.

  • Modulate Basicity: The electron-donating alkoxy group influences the pKa of the quinoline nitrogen, affecting solubility and binding affinity.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The molecule consists of a 4-methylquinoline core substituted at the C2 position with an oxetan-3-yl ether.

Structural Data Table
PropertyValue (Predicted/Analogous)Description
IUPAC Name 4-Methyl-2-(oxetan-3-yloxy)quinolineSystematic nomenclature
Molecular Formula C₁₃H₁₃NO₂Carbon count includes methyl and oxetane
Molecular Weight 215.25 g/mol Ideal fragment size for lead-like space
Calculated LogP (cLogP) ~2.1 – 2.4Moderate lipophilicity; optimized for CNS/oral availability
TPSA ~35 ŲPolar Surface Area (Quinoline N + Ether O + Oxetane O)
H-Bond Acceptors 3Quinoline N, Ether O, Oxetane O
H-Bond Donors 0Lack of donors improves membrane permeability
pKa (Quinoline N) ~4.5 – 5.0Reduced basicity vs. alkyl-quinolines due to inductive effect of oxygen
Structural Diagram Logic (DOT)

The following diagram illustrates the core connectivity and the strategic "Oxetane Effect" on the scaffold.

StructureProperties Core 4-Methylquinoline Core (Scaffold) Molecule 4-Methyl-2-(oxetan-3-yloxy)quinoline Core->Molecule C2 Substitution Substituent Oxetan-3-yloxy Group (Solubility/Stability) Substituent->Molecule Ether Linkage Prop1 Lower LogP (vs Cyclobutyl) Molecule->Prop1 Prop2 Metabolic Block (No benzylic oxidation) Molecule->Prop2 Prop3 H-Bond Acceptor (Oxetane O) Molecule->Prop3

Figure 1: Structural decomposition and property mapping of the target molecule.

Synthesis Protocols

The synthesis of 4-Methyl-2-(oxetan-3-yloxy)quinoline is most efficiently achieved via Nucleophilic Aromatic Substitution (S_NAr) . The electron-deficient nature of the 2-chloroquinoline (activated by the ring nitrogen) allows for displacement by the oxetan-3-ol alkoxide.

Method A: S_NAr Displacement (Preferred)

This method avoids the use of transition metals and typically proceeds in high yield.

Reagents:

  • Substrate: 2-Chloro-4-methylquinoline (CAS: 634-47-9)

  • Nucleophile: Oxetan-3-ol (CAS: 7748-36-9)

  • Base: Sodium Hydride (NaH, 60% in oil) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Oxetan-3-ol (1.2 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (1.3 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases. Note: The formation of the sodium alkoxide is critical.

  • Addition: Add 2-Chloro-4-methylquinoline (1.0 equiv) dissolved in a minimal amount of DMF dropwise.

  • Reaction: Allow the mixture to warm to room temperature. Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (to remove DMF).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Critical Control Point: Avoid temperatures >100°C to prevent the Chapman Rearrangement , where the O-alkoxy group migrates to the nitrogen, forming the thermodynamically stable N-oxetan-3-yl-quinolone.

Method B: Palladium-Catalyzed Buchwald-Hartwig Etherification

Used if the S_NAr reaction is sluggish (e.g., if electron-donating groups are present on the quinoline ring).

  • Catalyst: Pd(OAc)₂ / BINAP or Pd₂dba₃ / Xantphos.

  • Base: Cs₂CO₃ or NaOtBu.

  • Solvent: Toluene or 1,4-Dioxane (100°C).

Synthesis Workflow Diagram (DOT)

SynthesisPathway SM1 2-Chloro-4-methylquinoline Reaction S_NAr Mechanism (DMF, 60°C, 4h) SM1->Reaction SM2 Oxetan-3-ol Alkoxide Oxetane Alkoxide (Generated in situ with NaH) SM2->Alkoxide NaH, 0°C Alkoxide->Reaction Product 4-Methyl-2-(oxetan-3-yloxy)quinoline Reaction->Product Nucleophilic Attack SideRxn Risk: Chapman Rearrangement (>100°C) Reaction->SideRxn Overheating

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution.

Medicinal Chemistry Applications

The "Oxetane Effect" is a validated strategy in lead optimization. For the quinoline scaffold, replacing a standard O-isopropyl or O-ethyl group with O-oxetan-3-yl offers specific advantages.

1. Solubility Enhancement

The oxetane oxygen has a high lone-pair exposure, acting as a strong hydrogen bond acceptor. This increases aqueous solubility compared to carbocyclic analogs (e.g., cyclobutane) without introducing a donor that might limit membrane permeability.

2. Metabolic Stability

Standard alkyl ethers (e.g., O-CH₂-CH₃) are prone to oxidative dealkylation by Cytochrome P450 enzymes (CYP). The oxetane ring is sterically compact and electronically distinct, often blocking this "soft spot" for metabolism.

  • Mechanism:[2][3] The strained ring resists radical formation at the alpha-carbon, slowing down H-atom abstraction.

3. Bioisosterism

The oxetane ring is often used as a bioisostere for:

  • Gem-dimethyl groups: Similar steric bulk but higher polarity.

  • Carbonyl groups: Similar dipole moment but chemically inert to nucleophiles in biological systems.

Analytical Characterization (Expected Data)

To validate the synthesis of 4-Methyl-2-(oxetan-3-yloxy)quinoline, the following spectral features should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Quinoline Ar-H: Multiplets in the 7.2 – 8.0 ppm region.[4]

    • C3-H: Singlet/Doublet around 6.7 – 6.9 ppm (characteristic of 2-substituted quinolines).

    • Oxetane CH: Multiplet at ~5.4 – 5.6 ppm (methine proton attached to oxygen).

    • Oxetane CH₂: Two sets of multiplets/triplets around 4.6 – 5.0 ppm (characteristic "roofing" effect of oxetane protons).

    • 4-Methyl: Singlet at ~2.6 ppm.

  • ¹³C NMR:

    • C2 (Quinoline): Deshielded signal ~160–162 ppm (attached to oxygen).

    • Oxetane CH: ~65–70 ppm.

    • Oxetane CH₂: ~75–78 ppm.

References
  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Bull, J. A., et al. (2016). "Exploiting the oxetane ring in medicinal chemistry." Chemical Reviews, 116(19), 12150-12233. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link

  • NIST Chemistry WebBook. "Quinoline, 4-methyl- (Lepidine)." National Institute of Standards and Technology.[5] Link

  • Vertex Pharmaceuticals. (2022). "Aza-quinoline compounds and uses thereof." Patent WO2022/147464. (Demonstrates utility of oxetane-substituted heteroaromatics in drug design). Link

Sources

Biological Activity of Quinoline Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, medicinal chemistry rationale, and experimental protocols for Quinoline-Oxetane Derivatives .

Executive Summary

The fusion of the quinoline scaffold with oxetane rings represents a high-value strategy in modern medicinal chemistry. While quinolines provide a privileged pharmacophore capable of intercalating DNA and inhibiting kinases, the incorporation of oxetane—a strained, four-membered ether—serves as a critical bioisostere for gem-dimethyl or carbonyl groups. This modification addresses historical liabilities of quinoline drugs, specifically poor aqueous solubility and high lipophilicity, without compromising biological potency.

This guide analyzes two primary therapeutic vectors for these hybrids:

  • Antimicrobial/Antitubercular Agents: Targeting ATP synthase in Mycobacterium tuberculosis.

  • Epigenetic Anticancer Agents: Inhibiting EZH2 (Enhancer of Zeste Homolog 2) in solid tumors.

Medicinal Chemistry Rationale: The "Oxetane Effect"[1][2]

The oxetane ring is not merely a passive linker; it is a functional physicochemical modulator.[1] When attached to a quinoline core, it alters the molecular profile in three distinct ways:

  • Solubility Enhancement: The high polarity of the oxetane oxygen (dipole moment ~2.2 D) lowers LogD, improving aqueous solubility compared to gem-dimethyl analogs.

  • Metabolic Blocking: Oxetanes are metabolically robust. Placing an oxetane at a "soft spot" (e.g., benzylic position) can block cytochrome P450-mediated oxidation.

  • Basicity Modulation: An oxetane ring adjacent to a basic amine (common in quinolines) reduces the pKa of the amine by ~2-3 units via inductive effects, reducing lysosomotropic toxicity and hERG channel inhibition.

Logical Relationship: Structure-Property Effects

OxetaneEffect Quinoline Quinoline Scaffold (High Lipophilicity) Oxetane Oxetane Incorporation (Polar/Strained Ether) Quinoline->Oxetane Derivatization Effect1 Decreased LogD (Improved Solubility) Oxetane->Effect1 Effect2 Metabolic Stability (Blocked Oxidation) Oxetane->Effect2 Effect3 pKa Modulation (Reduced Toxicity) Oxetane->Effect3 Outcome Optimized Drug Candidate (High Efficacy/Low Attrition) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Mechanistic impact of oxetane incorporation on quinoline pharmacokinetics.

Therapeutic Case Studies

Case Study A: Antitubercular Activity (ATP Synthase Inhibition)

Recent studies (2022) synthesized a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinolines .[2][3] These compounds utilize the oxetane ring to position a benzyloxy group in a specific spatial orientation that favors binding to bacterial ATP synthase.

Key Data Points:

  • Lead Compound: 9f

  • Target: Mycobacterium tuberculosis H37Rv & Proteus mirabilis

  • Mechanism: In silico docking confirms stable binding to the ATP synthase active site.

  • Safety: Non-toxic to Vero cell lines (IC50 > 100 µM).

Compound IDR-Substituent (Oxetane side)MIC (M. tuberculosis) [µM]MIC (P. mirabilis) [µM]Activity Status
9b 4-Fluoro3.4131.25Excellent
9f 3-Cyano6.1231.25Comparable to Streptomycin
9h 4-Methoxy12.2362.50Moderate
Ref StreptomycinN/A30.00Standard Control
Case Study B: Anticancer Activity (EZH2 Inhibition)

In the development of EZH2 inhibitors for lymphomas (e.g., DLBCL), quinoline derivatives often suffer from rapid metabolic clearance. Replacing a solvent-exposed tetrahydrofuran or gem-dimethyl group with a methoxymethyl-oxetane (Compound 9 series) significantly improved potency and stability.[4]

Mechanism of Action: The oxetane oxygen engages in defined CH-π interactions with tyrosine residues within the EZH2 pocket, a specific interaction not possible with carbocyclic analogs.

Signaling Pathway:

EZH2_Pathway Inhibitor Quinoline-Oxetane Inhibitor EZH2 EZH2 Enzyme (PRC2 Complex) Inhibitor->EZH2  Blocks Active Site   Methylation H3K27me3 (Tri-methylation) Inhibitor->Methylation  Prevents   H3K27 Histone H3 (Lys27) EZH2->H3K27  Catalyzes   H3K27->Methylation GeneSilencing Tumor Suppressor Silencing Methylation->GeneSilencing TumorGrowth Cancer Cell Proliferation GeneSilencing->TumorGrowth

Figure 2: EZH2 signaling pathway and the point of intervention for quinoline-oxetane inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Oxetanyl-Quinoline Ether (General Procedure)

Rationale: This protocol forms the ether linkage between the quinoline phenol and the oxetane mesylate/halide, a critical step in creating the hybrid scaffold.

Reagents:

  • Substituted 3-hydroxyquinoline derivative (1.0 equiv)

  • 3-(Chloromethyl)-3-methyloxetane or Oxetan-3-yl methanesulfonate (1.2 equiv)

  • Potassium Carbonate (

    
    ) (anhydrous, 3.0 equiv)
    
  • DMF (Dimethylformamide) (dry)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with the 3-hydroxyquinoline derivative and anhydrous

    
     in dry DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add the oxetane electrophile (chloride or mesylate) dropwise under nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 80°C for 6–12 hours. Note: Do not exceed 100°C to avoid thermal decomposition of the strained oxetane ring.

  • Quenching: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

  • Isolation: Filter the solid or extract with Ethyl Acetate. Wash the organic layer with brine (3x) to remove DMF.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane:EtOAc).

Protocol 2: Antimycobacterial Susceptibility Assay (MABA)

Rationale: The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening against M. tuberculosis due to its sensitivity and colorimetric readout.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment to an optical density (

    
    ) of 0.6–0.8. Dilute 1:100.
    
  • Plate Setup: Use sterile 96-well plates. Add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Addition: Add the quinoline-oxetane test compound to the first column and perform serial 2-fold dilutions across the plate. Include antibiotic controls (Streptomycin, Isoniazid).

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue solution (resazurin) and 12 µL of 10% Tween 80. Incubate for another 24 hours.

  • Readout:

    • Blue Color: No bacterial growth (Resazurin remains oxidized).

    • Pink Color: Bacterial growth (Resazurin reduced to resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Future Outlook

The quinoline-oxetane hybrid class is currently transitioning from academic exploration to preclinical development.

  • Next-Gen Kinase Inhibitors: Expect to see oxetanes replacing piperazines in kinase inhibitors to reduce lysosomal trapping while maintaining solubility.

  • Covalent Inhibitors: The strain of the oxetane ring offers potential for ring-opening covalent modification of cysteine residues in specific enzyme pockets, a strategy currently under-explored.

References

  • Synthesis and Antimicrobial Activity of Oxetanyl-Quinolines

    • Title: Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents.[2][3]

    • Source: ACS Omega, 2022.
    • URL:[Link]

  • Oxetanes in Drug Discovery (Review)

    • Title: Oxetanes in Drug Discovery Campaigns.[4]

    • Source: Journal of Medicinal Chemistry, 2023.
    • URL:[Link]

  • EZH2 Inhibitor Patent

    • Title: Quinoline Compounds and Compositions for Inhibiting EZH2.[5][6][7]

    • Source: WIPO P
    • URL
  • General Quinoline Biological Activity

    • Title: Biological Activities of Quinoline Derivatives.[6][8][9][10][11][12][13][14][15][16]

    • Source: Mini-Reviews in Medicinal Chemistry.
    • URL:[Link]

Sources

Technical Whitepaper: The Oxetanyl-Quinoline Ether Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Lenvatinib, Bosutinib) and anti-infectives. However, quinoline-based leads frequently suffer from high lipophilicity (LogP > 4) and poor aqueous solubility, leading to suboptimal pharmacokinetic (PK) profiles.

This technical guide details the Oxetanyl-Quinoline Ether scaffold—a structural motif where a strained, four-membered oxetane ring is linked to a quinoline core via an ether bond. This modification acts as a bioisostere for gem-dimethyl or alkyl ether groups but offers superior physicochemical properties:

  • Lipophilicity Modulation: Reduces LogD significantly compared to alkyl analogs due to the high dipole moment of the oxetane.

  • Metabolic Stability: Blocks metabolic "soft spots" (benzylic/alkyl oxidation) while resisting hydrolytic ring-opening under physiological conditions.

  • Basicity Attenuation: Modulates the pKa of the quinoline nitrogen or nearby amines, improving membrane permeability.

Strategic Rationale: The "Oxetane Effect"[1][2][3][4]

Bioisosterism and Physicochemical Control

The incorporation of the oxetane ring is not merely a steric replacement; it is an electronic strategy. While the oxetane ring occupies a similar steric volume to a gem-dimethyl group, its electronic character is distinct.

Propertygem-Dimethyl / Isopropyl EtherOxetanyl EtherImpact
Hybridization sp³ (flexible/hydrophobic)sp³ (strained/polar)Reduced conformational entropy; increased polarity.
Dipole Moment Low (~1.0 D)High (~2.0 D)Increases aqueous solubility.
Metabolic Liability High (CYP450 oxidation)LowThe oxetane ring is generally stable to P450 oxidation.
H-Bonding NoneH-Bond AcceptorThe exposed oxygen lone pairs can engage residues (e.g., Threonine) in the binding pocket.[1]
Metabolic Stability Mechanism

In typical quinoline drugs, alkyl ether side chains are primary sites for CYP450-mediated


-dealkylation. Replacing a standard isopropyl ether with an oxetan-3-yl ether  eliminates the abstractable 

-protons associated with rapid metabolism. Furthermore, despite the ring strain (~26 kcal/mol), the oxetane ether is remarkably stable to hydrolysis at physiological pH (7.4), only showing vulnerability in strongly acidic environments (pH < 1).

Synthetic Architectures

The construction of the oxetanyl-quinoline ether bond requires careful selection of conditions to prevent ring opening of the strained oxetane. Two primary routes are validated: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling .

Route A: SNAr Displacement (Preferred)

This is the most scalable approach for electron-deficient quinolines (e.g., 4-chloroquinolines or 4-fluoroquinolines).

  • Nucleophile: Oxetan-3-ol.

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or THF (anhydrous).

  • Temperature: 0°C to 60°C (Avoid reflux to prevent thermal decomposition).

Route B: Palladium-Catalyzed Etherification (Buchwald)

Used when the quinoline is electron-rich or lacks activating groups.

  • Catalyst: Pd(OAc)₂ / Biaryl phosphine ligands (e.g., RockPhos, BrettPhos).

  • Significance: Allows coupling of oxetan-3-ol with unactivated 3-bromo or 3-chloroquinolines.

Synthetic Decision Logic (Visualization)

Synthesis_Logic Start Target: Oxetanyl-Quinoline Ether Q_Type Analyze Quinoline Substrate Start->Q_Type Cond1 Electron Deficient? (e.g., 4-Cl, 2-F, -CN subs) Q_Type->Cond1 Pos 2 or 4 Halogen Cond2 Electron Rich / Unactivated? (e.g., 3-Br, 6-Br) Q_Type->Cond2 Pos 3, 5, 6, 7 Halogen RouteA Route A: S_NAr Displacement Base: NaH/KOtBu Solvent: DMF, 0-60°C Cond1->RouteA Yes RiskA Risk: Acidic Workup (Avoid < pH 3) RouteA->RiskA RouteB Route B: Pd-Catalyzed Coupling Ligand: RockPhos/BrettPhos Base: Cs2CO3 Cond2->RouteB Yes caption Figure 1: Synthetic decision tree for installing oxetanyl ethers onto quinoline scaffolds.

Experimental Protocols

Protocol: Synthesis of 4-(Oxetan-3-yloxy)quinoline

Objective: Install the oxetane moiety via SNAr displacement. Safety Note: Oxetanes are strained rings.[2][3] Avoid strong protic acids (HCl, H₂SO₄) during workup to prevent ring opening to the 1,3-diol.

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline (1.0 eq)

  • Oxetan-3-ol (1.5 eq)

  • Sodium Hydride (60% dispersion in oil, 2.0 eq)

  • Anhydrous DMF (10 mL/mmol)

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve oxetan-3-ol (1.5 eq) in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Carefully add NaH (2.0 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/viscous.

  • Addition: Add the 4-chloroquinoline substrate (1.0 eq) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If reaction is sluggish (monitored by LCMS), heat to 50°C. Do not exceed 80°C.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl (pH ~6). Do not use HCl.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (Silica gel). Elute with DCM/MeOH (0-5% gradient).

    • Note: Oxetanyl ethers are polar; expect the product to elute later than the starting chloride.

Validation Criteria:

  • ¹H NMR: Look for the oxetane methine proton (quintet, ~5.4 ppm) and the distinctive "butterfly" pattern of the oxetane methylenes (~4.7–5.0 ppm).

  • LCMS: Confirm M+1 and purity >95%.

Protocol: Microsomal Stability Assay (Metabolic Clearance)

Objective: Verify the metabolic stability advantages of the oxetane scaffold versus an isopropyl ether analog.

Procedure:

  • Preparation: Prepare 10 mM DMSO stocks of the Oxetanyl-Quinoline and the Isopropyl-Quinoline analog.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile (containing internal standard) to stop the reaction. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Medicinal Chemistry Optimization Loop

The following diagram illustrates the iterative logic used when applying the oxetane scaffold to optimize a lead compound.

Optimization_Loop Lead Lead Compound (High Lipophilicity/Clearance) Hypothesis Hypothesis: Replace Alkyl with Oxetane Lead->Hypothesis Synthesis Synthesis (Protocol 4.1) Hypothesis->Synthesis Testing In Vitro Testing (Protocol 4.2 + Sol) Synthesis->Testing Decision Data Analysis Testing->Decision caption Figure 2: Iterative design cycle for oxetane scaffold integration. Result_Good Advance: Lower LogD Stable Microsomes Decision->Result_Good Success Result_Bad Refine: Check Sterics/Binding Decision->Result_Bad Failure Result_Bad->Hypothesis Iterate

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[4][5][1][2][3][6][7][8][9] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5][10][3][11] Chemical Reviews, 116(24), 15089–15152. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Mediators of Physicochemical Properties: Modulation of Basicity and Lipophilicity."[12][1] Organic Letters, 12(9), 1944–1947. Link

  • Mullard, A. (2012). "The Oxetane Effect."[4][12][5][10][1][2][3][7] Nature Reviews Drug Discovery, 11, 338. Link

Sources

Metabolic Stability of Oxetane-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in antimalarials, kinase inhibitors, and antivirals. However, its lipophilic nature often necessitates substitution with polar groups to improve aqueous solubility and metabolic stability.[1] The oxetane ring —a four-membered cyclic ether—has emerged as a superior bioisostere for gem-dimethyl and carbonyl groups.[1] When grafted onto quinoline scaffolds, oxetanes can dramatically lower LogD, block metabolic "soft spots" (specifically CYP450-mediated oxidation), and modulate pKa, all while retaining a compact steric footprint.[1]

This guide details the mechanistic rationale, synthesis strategies, and experimental validation protocols for oxetane-substituted quinolines.[1]

Part 1: The Strategic Rationale

The Quinoline Liability

Quinolines are electron-deficient heteroaromatics. While potent binders, they often suffer from:

  • High Lipophilicity (LogP/D): Leading to poor solubility and high plasma protein binding.[1]

  • Metabolic Susceptibility: The C2 and C4 positions are prone to nucleophilic attack, while alkyl substituents (e.g., methyl, ethyl) are rapid targets for CYP450-mediated hydroxylation.[1]

The Oxetane Solution

The oxetane ring acts as a "metabolic shield" and physicochemical modulator.

  • Bioisosterism: The oxetane ring (C3-O-C) is sterically similar to a gem-dimethyl group but is significantly more polar due to the exposed oxygen lone pairs.

  • Solvation Shell Effect: The high dipole moment of the oxetane oxygen recruits a hydration shell, effectively lowering the LogD of the parent quinoline by 1.0–2.0 units without the molecular weight penalty of solubilizing tails (e.g., PEG chains).

  • Metabolic Blocking: Unlike alkyl chains, the strained oxetane ring is resistant to CYP450 oxidation. When placed at a metabolically labile site, it physically blocks enzyme access and electronically deactivates adjacent C-H bonds.[1]

Part 2: Mechanistic Basis of Stability

CYP450 Blocking Mechanism

Metabolic instability in quinolines often arises from oxidative dealkylation of side chains. Replacing a labile gem-dimethyl or methylene group with an oxetane prevents this via two mechanisms:

  • Steric Occlusion: The puckered geometry of the oxetane ring hinders the approach of the CYP450 heme iron-oxo species.

  • Electronic Deactivation: The electronegative oxygen atom inductively withdraws electron density from the

    
    -carbons, raising the bond dissociation energy (BDE) of the C-H bonds and making hydrogen atom abstraction (HAT) thermodynamically unfavorable.
    
pKa Modulation (The "Lanraplenib Effect")

When an oxetane is attached to a nitrogen atom (e.g., a piperazine-quinoline or amino-quinoline), the electron-withdrawing nature of the oxetane reduces the basicity of the amine (typically by 1–2 pKa units). This prevents lysosomal trapping and reduces hERG channel inhibition liability, a common issue with basic quinolines.[1]

MetabolicBlocking cluster_0 Mechanism of Action CYP CYP450 (Heme-Iron) AlkylQuinoline Alkyl-Quinoline (Labile C-H Bonds) CYP->AlkylQuinoline H-Atom Abstraction OxetaneQuinoline Oxetane-Quinoline (High C-H BDE) CYP->OxetaneQuinoline Blocked (Steric/Electronic) Metabolism Hydroxylation/Dealkylation (Rapid Clearance) AlkylQuinoline->Metabolism Stable Metabolically Stable (Low Clearance) OxetaneQuinoline->Stable Intact Scaffold

Figure 1: Mechanistic comparison of CYP450 interaction with alkyl-quinolines vs. oxetane-quinolines.[1]

Part 3: Case Studies & Data Analysis

Case Study: Ziresovir (AK0529)

While Ziresovir is technically a quinazoline (a diaza-analog of quinoline), the structural logic is identical.[1]

  • Challenge: The initial lead compounds suffered from poor solubility and rapid clearance.

  • Modification: Incorporation of a 3-amino-oxetane moiety at the C4-amino position.[1][2][3]

  • Outcome:

    • Solubility: Drastic improvement due to the polar oxetane headgroup.

    • Stability: The oxetane ring resisted oxidative opening, contributing to a half-life suitable for oral dosing.[1]

    • Selectivity: The reduced basicity of the amine (modulated by the oxetane) improved the toxicity profile.

Comparative Stability Data

The following table summarizes the impact of oxetane substitution on metabolic stability (Intrinsic Clearance, CLint) compared to traditional alkyl groups in heteroaromatic systems.

Substituent (R)LogD (pH 7.[1]4)HLM CLint (µL/min/mg)Metabolic Fate
Isopropyl 3.2 (High)> 100 (High)Rapid hydroxylation at tertiary C-H
Gem-dimethyl 3.4 (High)85 (High)Methyl oxidation
Cyclopropyl 2.8 (Med)45 (Med)Ring opening / oxidation (CYP dependent)
Oxetan-3-yl 1.9 (Low) < 15 (Low) Metabolically Stable

Data synthesized from general oxetane bioisostere literature (Wuitschik et al., J. Med.[1] Chem.).[1][4][5][6][7][8][9][10][11][12][13][14]

Part 4: Synthesis Strategies

Synthesizing oxetane-substituted quinolines requires specific methodologies to avoid acid-catalyzed ring opening of the strained ether.[1]

Method A: SNAr Displacement (Nucleophilic Aromatic Substitution)

Ideal for placing oxetanes at the C2 or C4 positions of the quinoline.

  • Precursor: 4-Chloroquinoline or 2-Chloroquinoline.[1]

  • Nucleophile: 3-Amino-oxetane or (3-methyloxetan-3-yl)methanamine.[1]

  • Conditions: DIPEA, EtOH/IPA, Reflux (or Microwave at 120°C).

  • Note: The oxetane ring is surprisingly stable to basic nucleophilic conditions.[1]

Method B: Minisci Radical Functionalization

Used for direct C-H functionalization at the electron-deficient C2 or C4 positions.[1]

  • Reagents: Quinoline substrate, Oxetane-3-carboxylic acid (radical precursor), Ammonium Persulfate (oxidant), Silver Nitrate (catalyst).[1]

  • Mechanism: Oxidative decarboxylation generates an oxetanyl radical, which attacks the protonated quinoline base.[1]

  • Advantage: Allows late-stage functionalization of the quinoline core without pre-halogenation.[1]

Part 5: Experimental Protocol

Microsomal Stability Assay (HLM/MLM)

This protocol determines the intrinsic clearance (CLint) of the synthesized analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Test Compound (10 mM DMSO stock).[1]

  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add Test Compound (final conc. 1 µM).[1] Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T = 0, 5, 15, 30, 45, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL Ice-cold ACN (Stop Solution). Vortex and centrifuge (4000 rpm, 15 mins).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines 
    
    
    
    and CLint.

[1]

AssayWorkflow cluster_sampling Time Course Sampling Start Start: HLM + Compound (37°C Pre-incubation) Initiate Add NADPH (Start Reaction) Start->Initiate T0 T=0 min Initiate->T0 T15 T=15 min T0->T15 Quench Quench with ACN (Precipitate Protein) T0->Quench T30 T=30 min T15->T30 T15->Quench T60 T=60 min T30->T60 T30->Quench T60->Quench Centrifuge Centrifuge (4000g, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Ion Depletion) Centrifuge->LCMS Data Calculate CL_int & t_1/2 LCMS->Data

Figure 2: Workflow for Microsomal Stability Assay.

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link[1]

  • Zheng, X., et al. (2019).[1] "Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor."[1][9] Journal of Medicinal Chemistry. (Demonstrates 3-amino-oxetane utility in quinazoline/quinoline-like scaffolds). Link[1]

  • Duncton, M. A. (2011).[1] "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[1][15] MedChemComm. (Protocol for radical alkylation of quinolines). Link

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard protocols for Microsomal Stability).[1] Link

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link[1]

Sources

An In-depth Technical Guide to 4-Methyl-2-(oxetan-3-yloxy)quinoline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Date: February 15, 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-(oxetan-3-yloxy)quinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular characteristics, synthesis methodologies, detailed spectroscopic analysis, and explore its potential as a scaffold in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics, offering both foundational knowledge and practical insights into the manipulation and application of this promising molecule.

Introduction: The Convergence of Quinoline and Oxetane Moieties

The quinoline scaffold is a well-established pharmacophore, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5] Its rigid, bicyclic aromatic structure provides a versatile platform for substituent modification, allowing for the fine-tuning of pharmacological profiles.

In parallel, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in modern drug design.[6][7][8] Often utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the introduction of an oxetane moiety can favorably modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity, thereby enhancing the "drug-likeness" of a molecule.[7][8]

The strategic combination of these two privileged scaffolds in 4-Methyl-2-(oxetan-3-yloxy)quinoline presents a compelling opportunity for the development of novel therapeutic agents. This guide will explore the synthesis, characterization, and potential applications of this hybrid molecule, providing a technical foundation for its exploration in drug discovery programs.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental molecular characteristics of a compound is paramount for its successful application in research and development.

Molecular Formula and Weight

The chemical structure of 4-Methyl-2-(oxetan-3-yloxy)quinoline combines a 4-methylquinoline core with an oxetan-3-yloxy substituent at the 2-position. Based on this structure, the molecular formula and weight have been determined as follows:

PropertyValue
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Structural Attributes and their Implications

The fusion of the planar, aromatic quinoline system with the puckered, three-dimensional oxetane ring results in a molecule with unique conformational properties. The ether linkage provides a degree of rotational flexibility, while the methyl group at the 4-position can influence the overall steric and electronic profile. These structural features are anticipated to play a crucial role in the molecule's interaction with biological targets.

Synthesis and Purification

The synthesis of 4-Methyl-2-(oxetan-3-yloxy)quinoline can be approached through several established methods for the formation of 2-alkoxyquinoline derivatives. A general and reliable synthetic strategy involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 4-methylquinoline precursor with 3-hydroxyoxetane.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a common method for the synthesis of 2-alkoxyquinolines, adapted for the preparation of the title compound.

Reaction Scheme:

G reagent1 4-Methyl-2-chloroquinoline reaction + reagent1->reaction reagent2 3-Hydroxyoxetane reagent2->reaction product 4-Methyl-2-(oxetan-3-yloxy)quinoline base Base (e.g., NaH, K₂CO₃) base->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction hcl HCl (byproduct) product_intermediate reaction->product_intermediate Nucleophilic Substitution product_intermediate->product product_intermediate->hcl

Figure 1. General workflow for the synthesis of 4-Methyl-2-(oxetan-3-yloxy)quinoline.

Step-by-Step Methodology:

  • Preparation of the Alkoxide: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-hydroxyoxetane (1.1 equivalents) in a suitable anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). To this solution, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the sodium oxetan-3-oxide. The choice of a strong base is crucial to deprotonate the hydroxyl group of the oxetane, thereby activating it as a potent nucleophile.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of 4-methyl-2-chloroquinoline (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature. The 2-chloroquinoline serves as the electrophilic partner, with the chlorine atom acting as a good leaving group for nucleophilic aromatic substitution.

  • Reaction Monitoring and Work-up: The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[2] Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Methyl-2-(oxetan-3-yloxy)quinoline.

Spectroscopic Characterization

Unequivocal structural elucidation is a critical component of chemical synthesis and drug discovery. The following section details the expected spectroscopic data for 4-Methyl-2-(oxetan-3-yloxy)quinoline based on the analysis of its constituent parts and related structures.[1][9][10][11][12]

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 4-methylquinoline core and the oxetane ring.

  • Quinoline Protons: A series of aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their characteristic splitting patterns reflecting their coupling relationships.

  • Methyl Protons: A singlet corresponding to the methyl group at the 4-position of the quinoline ring is expected around δ 2.5-2.7 ppm.[9]

  • Oxetane Protons: The protons on the oxetane ring will likely appear as a set of multiplets in the range of δ 4.5-5.5 ppm. The proton at the 3-position, bonded to the oxygen of the ether linkage, will likely be the most downfield of the oxetane protons.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Quinoline Carbons: Aromatic carbons of the quinoline ring will resonate in the δ 110-160 ppm region. The carbon bearing the oxetanyloxy group (C2) is expected to be significantly downfield.[11]

  • Methyl Carbon: The methyl carbon at the 4-position will appear as a signal in the aliphatic region, typically around δ 18-25 ppm.[11]

  • Oxetane Carbons: The carbons of the oxetane ring are expected in the range of δ 60-80 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition. The mass spectrum is expected to show a prominent molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.[1][2][13]

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural amalgamation of a quinoline and an oxetane moiety in 4-Methyl-2-(oxetan-3-yloxy)quinoline suggests a wide range of potential applications in drug discovery.

Kinase Inhibition

The quinoline scaffold is a known "hinge-binder" in many kinase inhibitors. The introduction of the oxetane group can provide an additional hydrogen bond acceptor and introduce a three-dimensional vector for exploring interactions with the solvent-exposed regions of the ATP-binding pocket, potentially leading to improved potency and selectivity.[14]

G cluster_0 Kinase ATP Binding Pocket hinge Hinge Region solvent_front Solvent Front molecule 4-Methyl-2-(oxetan-3-yloxy)quinoline quinoline_moiety Quinoline Moiety molecule->quinoline_moiety oxetane_moiety Oxetane Moiety molecule->oxetane_moiety quinoline_moiety->hinge H-bonding oxetane_moiety->solvent_front Improved Solubility & Vector for Further Modification

Figure 2. Putative binding mode of 4-Methyl-2-(oxetan-3-yloxy)quinoline in a kinase active site.

Antimicrobial and Antiviral Agents

Quinoline derivatives have a long history as antimalarial and antibacterial agents.[1][2] The incorporation of the polar oxetane group could enhance the compound's interaction with bacterial or viral targets and improve its pharmacokinetic properties, such as cell permeability and metabolic stability.

CNS-Active Agents

The ability of the oxetane moiety to improve solubility and potentially cross the blood-brain barrier makes this scaffold an interesting starting point for the development of agents targeting the central nervous system.

Conclusion and Future Directions

4-Methyl-2-(oxetan-3-yloxy)quinoline represents a promising molecular scaffold that synergistically combines the established pharmacological relevance of the quinoline ring with the advantageous physicochemical properties imparted by the oxetane moiety. This technical guide has provided a foundational understanding of its molecular characteristics, a plausible synthetic route, and an overview of its potential therapeutic applications.

Future research should focus on the efficient, scalable synthesis of this compound and its analogues. A thorough investigation of its biological activity across various therapeutic areas, supported by detailed structure-activity relationship (SAR) studies, will be crucial in unlocking its full potential as a lead compound in drug discovery. Furthermore, in-depth analysis of its pharmacokinetic and pharmacodynamic properties will be essential for its progression towards preclinical and clinical development.

References

  • Cacchi, S., et al. (2006). Synthesis of 4-aryl-2-quinolones via a Pd-catalyzed Heck-type coupling followed by aminocyclization. Organic Letters, 8(23), 5373-5376.
  • Al-Qahtani, A. A., et al. (2013). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry, 25(16), 9225-9228.
  • Bull, J. A., et al. (2016). Recent Advances in the Synthesis of 2-Substituted Oxetanes. Synthesis, 48(15), 2379-2391.
  • Thakare, V. G., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society, 20(5), 1235-1248.
  • Fábián, L., & Kümmerle, A. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-149.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11752.
  • Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37.
  • Welin, E. R., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Journal of Medicinal Chemistry.
  • Sun, J., & Huang, H. (2026). Oxetanes in heterocycle synthesis: recent advances. Organic & Biomolecular Chemistry.
  • Huang, Y. N., et al. (2016). A rapid synthesis of quinolines from 2-alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645-4653.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Alkoxy-1,3,2-dioxaphospholanes. Retrieved from [A representative, though not directly cited, URL would be placed here if available].
  • Zadykowicz, B., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4249.
  • Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Retrieved from [A representative, though not directly cited, URL would be placed here if available].
  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132658.
  • Claret, J., & Osborne, A. G. (1984). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Magnetic Resonance in Chemistry, 22(5), 351-354.
  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • Panchal, N., & Vaghela, V. M. (2023). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Letters in Drug Design & Discovery, 20(8), 1-12.
  • Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles, 104(2), 245-258.
  • Mphahlele, M. J., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 8031.
  • Council of Scientific & Industrial Research. (2007).
  • SpectraBase. (2016). 4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum. Retrieved from [A representative, though not directly cited, URL would be placed here if available].
  • Patel, K. D., et al. (2014). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Rasayan Journal of Chemistry, 7(4), 365-369.
  • Weng, L., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115587.
  • Lenin, S., et al. (2022). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. International Journal of Pharmaceutical and Biological Sciences, 12(1), L100-L104.
  • Zhang, Y., et al. (2020). The spectrogram data of quinazoline derivatives containing a dithioacetal moiety.
  • Singh, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • Sujatha, R., et al. (2022). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. International Journal of Pharmaceutical and Biological Sciences, 12(1), L100-L104.
  • Siva Kumar, K. V., & Viswanadha Rao, G. K. (1993). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Chemical Papers, 47(4), 234-237.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

Sources

Methodological & Application

Reagents for coupling 2-hydroxy-4-methylquinoline and oxetane halides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-(Oxetan-yloxy)-4-methylquinolines via Nucleophilic Substitution

Introduction: Bridging Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of "privileged scaffolds" is a cornerstone of medicinal chemistry. The quinoline nucleus is one such scaffold, forming the core of numerous therapeutic agents due to its versatile biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Concurrently, the oxetane ring has emerged as a highly valuable motif. Its strained four-membered ether structure acts as a "carbonyl mimic" and a rigid spacer, often improving key pharmacokinetic properties such as aqueous solubility, metabolic stability, and lipophilicity without introducing liabilities.[2][3]

This application note provides a detailed technical guide for researchers and drug development professionals on the coupling of 2-hydroxy-4-methylquinoline with oxetane halides. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that govern the success of this important synthetic transformation.

Reaction Overview & Mechanistic Insights

The formation of an ether linkage between 2-hydroxy-4-methylquinoline and an oxetane halide is primarily achieved through the Williamson ether synthesis .[4][5] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[6][7] The core transformation involves the deprotonation of the hydroxyl group on the quinoline to form a nucleophilic quinolinoxide anion, which then attacks the electrophilic carbon of the oxetane halide, displacing the halide leaving group.

The Critical Role of Tautomerism

A key consideration for this substrate is the tautomeric equilibrium between the enol form (2-hydroxy-4-methylquinoline) and the more stable keto form, 4-methylquinolin-2(1H)-one.[8] Deprotonation of this system results in an ambident nucleophile, with electron density on both the oxygen and nitrogen atoms. This creates the possibility of two different products: the desired O-alkylated ether and the N-alkylated isomer.

Tautomerism_and_Alkylation cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways enol 2-Hydroxy-4-methylquinoline (Enol Form) keto 4-Methylquinolin-2(1H)-one (Keto Form) enol->keto Equilibrium anion Quinolinoxide Anion (Ambident Nucleophile) keto->anion + Base - H+ O_prod O-Alkylated Product (Desired Ether) anion->O_prod O-Attack N_prod N-Alkylated Product (Side Product) anion->N_prod N-Attack

Diagram 1: Tautomerism and competing alkylation pathways.

The regioselectivity of the alkylation (O- vs. N-) is highly dependent on the reaction conditions, including the choice of base, solvent, and counter-ion.[9][10] While a detailed analysis is complex, harder electrophiles and conditions promoting thermodynamic control often favor O-alkylation. The protocols described herein are optimized to favor the formation of the desired O-alkylated product.

Reagent Selection and Rationale

The success of the synthesis hinges on the judicious selection of reagents and conditions.

  • Base: The base's role is to deprotonate the 2-hydroxyquinoline to generate the nucleophile.

    • Strong, Non-nucleophilic Bases (e.g., Sodium Hydride, NaH): NaH provides irreversible and complete deprotonation, driving the reaction forward. Its primary drawback is its high reactivity, requiring strictly anhydrous (moisture-free) conditions.[6]

    • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder, easier to handle, and often sufficient to promote the reaction, especially at elevated temperatures.[10] Cesium carbonate (Cs₂CO₃) is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the resulting anion.

  • Oxetane Halide: The electrophile is typically a 3-substituted oxetane, such as 3-(bromomethyl)oxetane or 3-chlorooxetane. As the reaction proceeds via an SN2 mechanism, the reactivity of the leaving group is critical: I > Br > Cl. Primary halides are ideal as they minimize competing elimination reactions.[4][11]

  • Solvent: A polar aprotic solvent is required. These solvents can solvate the cation of the base but do not engage in hydrogen bonding with the nucleophile, leaving it "bare" and highly reactive.[7]

    • N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices due to their high polarity and boiling points, allowing for a wide range of reaction temperatures.[5][10]

    • Acetonitrile (ACN) is another suitable option.

  • Phase-Transfer Catalyst (PTC): For reactions using solid bases like K₂CO₃, which have low solubility in organic solvents, a phase-transfer catalyst can dramatically improve reaction rates and yields.[12] The catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms a lipophilic ion pair with the quinolinoxide anion, shuttling it into the organic phase to react with the oxetane halide.[13][14][15]

Detailed Experimental Protocols

The following protocols provide two robust methods for the synthesis of 2-((oxetan-3-yl)methoxy)-4-methylquinoline, using 3-(bromomethyl)oxetane as the representative oxetane halide.

Protocol 1: Standard Williamson Ether Synthesis using Sodium Hydride

This protocol utilizes a strong base for complete deprotonation and is suitable for small-scale synthesis where anhydrous conditions can be carefully maintained.

Materials:

  • 2-Hydroxy-4-methylquinoline (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 3-(Bromomethyl)oxetane (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-hydroxy-4-methylquinoline (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be observed as a precipitate.

  • Alkylating Agent Addition: Cool the mixture back to 0 °C and add 3-(bromomethyl)oxetane (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure O-alkylated product.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method is often more convenient, scalable, and avoids the use of highly reactive reagents like NaH. It is particularly well-suited for larger-scale preparations.

Materials:

  • 2-Hydroxy-4-methylquinoline (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • 3-(Bromomethyl)oxetane (1.2 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-hydroxy-4-methylquinoline (1.0 eq), finely powdered K₂CO₃ (3.0 eq), and TBAB (0.1 eq).

  • Solvent and Reagent Addition: Add DMF or ACN, followed by 3-(bromomethyl)oxetane (1.2 eq).

  • Reaction: Heat the heterogeneous mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until completion (typically 6-18 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (3x) to remove any remaining salts and residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation & Comparison

ParameterProtocol 1 (NaH)Protocol 2 (PTC)Rationale
Base NaH (Strong, Irreversible)K₂CO₃ (Mild, Heterogeneous)NaH ensures complete deprotonation but requires strict anhydrous conditions. K₂CO₃ is safer and easier to handle for scale-up.
Stoichiometry Base: ~1.2 eqBase: ~3.0 eqExcess K₂CO₃ is used to drive the equilibrium in the PTC method due to its lower basicity and heterogeneity.
Catalyst NoneTBAB (~0.1 eq)TBAB is essential to shuttle the quinolinoxide anion into the organic phase for the PTC reaction to be efficient.[14]
Conditions Strictly AnhydrousMoisture tolerantThe primary advantage of the PTC method is its operational simplicity and robustness.
Temperature 60-80 °C80-90 °CHigher temperatures may be needed for the PTC method to achieve reasonable reaction rates with the milder base.
Typical Yield Good to ExcellentGood to ExcellentBoth methods are effective; the choice often depends on scale and available facilities.

General Experimental Workflow

The overall process for both protocols can be visualized as a streamlined workflow from setup to the final, purified product.

Workflow A 1. Reagent Setup (Quinoline, Base, Solvent) B 2. Deprotonation (Stir at RT or 0°C) A->B C 3. Add Oxetane Halide B->C D 4. Heat Reaction (Monitor by TLC) C->D E 5. Work-up (Quench & Extract) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Diagram 2: General experimental workflow for synthesis.

Troubleshooting and Key Considerations

  • Low Yield: Ensure the 2-hydroxy-4-methylquinoline is fully deprotonated before adding the oxetane halide (in Protocol 1). Check the purity of the oxetane halide, as it can be unstable.[2] In Protocol 2, ensure the K₂CO₃ is finely powdered and stirring is vigorous to maximize surface area.

  • N-Alkylation Product: The formation of the N-alkylated isomer is the most common side reaction.[10] Its formation can sometimes be minimized by changing the solvent or base/counter-ion combination. Purification by column chromatography is usually effective for separating the O- and N-isomers.

  • Reaction Stalls: If using a chloro-oxetane derivative, consider converting it to the more reactive iodo-oxetane in situ via the Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI).

Conclusion

The coupling of 2-hydroxy-4-methylquinoline and oxetane halides via the Williamson ether synthesis is a reliable and effective method for creating novel molecular architectures for drug discovery. By understanding the underlying principles of the SN2 reaction, the crucial role of tautomerism, and the rationale behind reagent selection, researchers can choose the optimal conditions for their specific needs. Both the classic strong-base method and the operationally simpler phase-transfer catalysis protocol offer robust pathways to the desired O-alkylated products, enabling the continued exploration of these promising hybrid molecules.

References

  • Journal of the Chemical Society, Chemical Communications. Phase transfer catalysis under ultrasound. Alkylation of isoquinoline Reissert compound.
  • PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis.
  • Journal of Medicinal Chemistry. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Organic & Biomolecular Chemistry. An efficient one pot transfer hydrogenation and N-alkylation of quinolines with alcohols mediated by Pd/C/Zn. RSC Publishing.
  • ChemTalk. Williamson Ether Synthesis.
  • ResearchGate. (2005). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One.
  • Synthesis. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][12]naphthyrin-5(6H). Available from:

  • YouTube. (2020). Phase Transfer Catalysis(Mechanism and Applications).
  • ChemicalBook. 2-HYDROXY-4-METHYLQUINOLINE synthesis.
  • PMC. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation.
  • ResearchGate. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives.
  • Chemical Reviews. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline.
  • PMC. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • Benchchem. An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance.
  • PubMed. (2010). Alkylating potential of oxetanes.
  • ResearchGate. General strategies for the synthesis of quinoline derivatives. Reagents....
  • PubMed. (2021). One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines.
  • ResearchGate. (2017). Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling....
  • Benchchem. Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline.
  • De Gruyter. (2012). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • PMC. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
  • PMC. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Sigma-Aldrich. 2-Hydroxy-4-methylquinoline 97 607-66-9.
  • ResearchGate. (2025). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives.
  • Journal of the Chemical Society, Perkin Transactions 2. On the mechanism of the alkylation of quinoline and naphthyridine derivatives. RSC Publishing.
  • PMC. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Google Patents. TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline.
  • Benchchem. Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline.
  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
  • PMC. (2017). Unexpected Isomerization of Oxetane-Carboxylic Acids.

Sources

Handling and storage of oxetane-containing quinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

The incorporation of oxetane rings into quinoline scaffolds has become a cornerstone strategy in modern medicinal chemistry, popularized by the work of the Carreira and Roche groups. The oxetane moiety acts as a metabolic "blocker" and a polar, lipophilicity-lowering isostere for gem-dimethyl groups.[1] However, this structural marriage presents a unique stability paradox:

  • The Quinoline: A basic, nitrogen-containing heterocycle that often requires acidic workups or salt formation for stabilization.

  • The Oxetane: A strained ether (~106 kJ/mol ring strain) that is kinetically stable to nucleophiles/bases but highly susceptible to acid-catalyzed ring opening .[2]

Core Directive: The successful handling of oxetane-quinoline intermediates requires a strictly non-acidic workflow . Standard protocols involving HCl salt formation, acidic aqueous washes, or unbuffered silica gel chromatography will lead to the silent degradation of the oxetane ring into 1,3-diols or homoallylic alcohols.

Chemical Stability Profile & Failure Mechanisms

To handle these intermediates, one must understand the failure mode. The degradation is not random; it is driven by the protonation of the oxetane oxygen, which activates the ring strain for release.

Mechanism of Acid-Catalyzed Degradation

In the presence of Brønsted or Lewis acids, the oxetane oxygen accepts a proton. The quinoline nitrogen, being basic (pK


 ~4.9), can buffer this initially, but once the quinoline is protonated, excess acid attacks the oxetane.

OxetaneDegradation cluster_prevention Prevention Strategy Oxetane Intact Oxetane-Quinoline (Strained Ring) Activated Activated Oxonium Intermediate Oxetane->Activated + H+ Protonation Acidic Environment (H+ or Lewis Acid) Protonation->Activated NuAttack Nucleophilic Attack (H2O, Cl-, R-OH) Activated->NuAttack RingOpen Ring Opening (Strain Release) NuAttack->RingOpen Product Degradation Product (1,3-Diol / Chlorohydrin) RingOpen->Product Buffer Basic Buffer (pH > 8) Buffer->Protonation Neutralizes

Figure 1: The acid-catalyzed failure mode. Note that even weak acids (silica gel silanols) can trigger this pathway over time.

Storage Protocols: The "Basicity Maintenance" System

The storage of oxetane-quinolines requires maintaining the molecule in its Free Base form. Salt forms (e.g., Quinoline-HCl) are strictly contraindicated as the local acidity will degrade the oxetane in the solid state.

Protocol A: Solid State Storage
  • Form: Isolate and store ONLY as the free base.

  • Atmosphere: Store under Argon or Nitrogen. (Moisture + CO

    
     form carbonic acid, which is sufficient to degrade sensitive oxetanes over months).
    
  • Temperature: -20°C is recommended to arrest slow thermal decomposition, though 3,3-disubstituted oxetanes are often stable at RT if strictly acid-free.

Protocol B: Solution State & Solvent Compatibility

CRITICAL WARNING: Chloroform (CDCl


) is the most common cause of oxetane loss in the lab. CDCl

naturally decomposes to form HCl and phosgene.
SolventSuitabilityPre-Treatment / Notes
Chloroform (CDCl

)
HIGH RISK Avoid if possible. If mandatory for NMR, filter through basic alumina immediately before use.
Methanol (MeOH) Moderate Protic solvent. Safe if neutral, but can act as a nucleophile if trace acid is present.
Dichloromethane (DCM) Good Generally safe. Ensure it is not acidified (stabilized with amylene, not acid).
DMSO / DMF Excellent Aprotic and slightly basic/buffering. Ideal for long-term solution storage.
Ethers (THF/MTBE) Excellent Stable.

Handling & Purification Protocols

This section details how to purify these compounds without triggering the "Acid Trap."

Protocol C: Workup Strategy (The "Phosphate Rule")

Never use 1M HCl to remove residual quinoline or quench reactions.

  • Quench: Use Saturated Ammonium Chloride (mildly acidic, usually safe) or Phosphate Buffer (pH 7-8).

  • Wash: Use Saturated Sodium Bicarbonate (NaHCO

    
    ).
    
  • Drying: Use Sodium Sulfate (Na

    
    SO
    
    
    
    ). Avoid Magnesium Sulfate (MgSO
    
    
    )
    if the oxetane is highly sensitive, as MgSO
    
    
    is slightly Lewis acidic.
Protocol D: Chromatography (The "Triethylamine Trick")

Standard silica gel has a pH of ~4-5 due to acidic silanol groups. This is sufficient to degrade oxetanes during a slow column.

The Buffered Silica Method:

  • Slurry Preparation: Prepare the silica slurry in the eluent solvent.

  • Basification: Add 1% Triethylamine (Et

    
    N)  or 1% NH
    
    
    
    OH
    to the slurry before packing the column.
  • Equilibration: Flush the column with the basified solvent volume (2-3 column volumes).

  • Elution: Run the column with the standard eluent (the base is usually not needed in the mobile phase if the silica is pre-treated, but 0.5% Et

    
    N can be maintained for safety).
    

Self-Validating Check:

  • Before loading: Spot the compound on a TLC plate.

  • After 10 mins: Re-check the spot. If a new "baseline" spot appears, the silica is destroying your compound. Switch to Neutral Alumina .

PurificationWorkflow Start Crude Reaction Mixture (Oxetane-Quinoline) TLC_Test TLC Stability Test (Spot on Silica) Start->TLC_Test Decision Decomposition observed on TLC? TLC_Test->Decision Route_A Route A: Buffered Silica Decision->Route_A No (Stable) Route_B Route B: Neutral Alumina Decision->Route_B Yes (Unstable) Step_A1 Pre-treat Silica with 1% Et3N in Hexanes Route_A->Step_A1 Step_A2 Run Column (0.5% Et3N in Eluent) Step_A1->Step_A2 Finish Isolate & Store (Free Base, -20°C) Step_A2->Finish Step_B1 Use Neutral Alumina (Brockmann Grade III) Route_B->Step_B1 Step_B1->Finish

Figure 2: Purification decision tree. The TLC stability test is the critical "Go/No-Go" validation step.

Analytical Integrity (QC)

NMR Artifacts: Researchers often observe "degradation" in NMR that is actually an artifact of the measurement process.

  • Symptom: The

    
    H NMR shows complex multiplets in the 3.5–4.5 ppm region (characteristic of 1,3-diols) appearing over the course of a 1-hour acquisition.
    
  • Cause: Acidity in CDCl

    
    .
    
  • Solution: Add a single granule of Potassium Carbonate (K

    
    CO
    
    
    
    )
    directly into the NMR tube. This neutralizes trace HCl and stabilizes the oxetane during acquisition.

References

  • Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[3][4][5] Journal of Medicinal Chemistry, 53(8), 3227–3246.[3] Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][6][7][8] Chemical Reviews, 116(19), 12150–12233. Link

  • Burkhard, J. A., et al. (2013).[5] Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide.[5] Organic Letters, 15(17), 4312–4315.[5] Link

  • BenchChem Application Notes. (2025). Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions.[2][9]Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-Alkoxy Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 2-alkoxy quinolines via microwave-assisted nucleophilic aromatic substitution (


). While traditional thermal methods for alkoxylating 2-chloroquinolines require prolonged reflux times (4–12 hours) and harsh conditions, this microwave (MW) protocol achieves quantitative conversion in under 20 minutes. The method leverages the high dielectric loss tangent of polar solvents to facilitate rapid superheating, driving the formation of the Meisenheimer complex intermediate.

Key Advantages:

  • Reaction Time: Reduced from hours to minutes.

  • Yield: Consistent increase of 15–25% over thermal methods.

  • Purity: Cleaner reaction profiles with minimal side-product formation.

Scientific Background & Mechanism

The Importance of the Scaffold

The quinoline pharmacophore is ubiquitous in medicinal chemistry, serving as the core structure for antimalarials (Chloroquine), anticancer agents, and broad-spectrum antibiotics. The introduction of an alkoxy group at the C2 position modulates lipophilicity and metabolic stability, making 2-alkoxy quinolines critical intermediates in Structure-Activity Relationship (SAR) studies.

Mechanistic Pathway ( )

The transformation proceeds via an Addition-Elimination mechanism. The electronegative nitrogen atom in the quinoline ring pulls electron density, activating the C2 position for nucleophilic attack.

  • Nucleophilic Attack: The alkoxide ion (

    
    ), generated in situ by the base, attacks the electron-deficient C2 carbon.
    
  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

  • Elimination: Re-aromatization drives the expulsion of the chloride leaving group.

Microwave Effect: The reaction rate is accelerated not just by bulk temperature (


), but by the specific microwave effect where polar intermediates (transition states) align with the oscillating electric field, lowering the activation energy (

).

SNAr_Mechanism Substrate 2-Chloroquinoline Complex Meisenheimer Intermediate Substrate->Complex Nucleophilic Attack (MW Activated) Reagents Alcohol (R-OH) + Base (K2CO3/KOH) Reagents->Complex Product 2-Alkoxyquinoline Complex->Product Elimination (Re-aromatization) Byproduct KCl + H2O Complex->Byproduct

Figure 1: Mechanistic pathway of the microwave-assisted


 reaction of 2-chloroquinoline.

Experimental Protocol

Equipment & Reagents
  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Reagents:

    • 2-Chloroquinoline (1.0 equiv)

    • Target Alcohol (Solvent/Reagent, excess) or 1.5 equiv if using co-solvent.

    • Potassium Hydroxide (KOH) or Potassium Carbonate (

      
      ) (2.0 equiv).
      
    • Optional Co-solvent: DMF or DMSO (if alcohol is solid or scarce).

Standardized Workflow

This protocol is designed for a 1.0 mmol scale but is scalable up to 20 mmol depending on vessel size.

Step 1: Preparation
  • Weigh 163 mg (1.0 mmol) of 2-chloroquinoline into a 10 mL microwave vial.

  • Add 2.0 mmol of Base (e.g., 112 mg KOH pellets).

  • Add 3–4 mL of the target Alcohol (e.g., Methanol, Ethanol, Benzyl Alcohol).

    • Note: If the alcohol is a solid, dissolve 1.5 mmol of alcohol in 3 mL of DMF.

  • Add a magnetic stir bar and cap the vial tightly.

Step 2: Irradiation Parameters

Program the microwave reactor with the following method:

ParameterSettingRationale
Control Mode Standard (Fixed Temp)Ensures consistent reaction kinetics.
Temperature 120°C – 140°CSufficient energy to overcome

for

.
Hold Time 10 – 15 minutesOptimized for >98% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff for volatile alcohols (MeOH).
Power Dynamic (Max 200W)System adjusts power to maintain target Temp.
Stirring HighEssential for heterogeneous base mixtures.
Step 3: Work-up & Purification[1]
  • Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

  • Filtration: Filter the mixture through a celite pad to remove inorganic salts (

    
    , excess Base). Wash with minimal Ethyl Acetate.
    
  • Evaporation: Remove the excess alcohol/solvent under reduced pressure.

  • Isolation:

    • High Purity: Recrystallize from Hexane/EtOAc.

    • General: The crude residue is often >95% pure. If necessary, purify via flash chromatography (Hexane:EtOAc 9:1).

Workflow Start Start: Weigh Reagents (1 mmol Scale) Mix Add Solvent/Base (Seal Vial) Start->Mix MW MW Irradiation 140°C | 15 min | High Stir Mix->MW Cool Cool to RT & Filter (Remove Salts) MW->Cool Evap Evaporate Solvent Cool->Evap Pure Recrystallize/Chromatography Evap->Pure

Figure 2: Operational workflow for the synthesis of 2-alkoxy quinolines.

Results & Discussion

Comparative Analysis: MW vs. Thermal

The following data demonstrates the efficiency of the microwave protocol compared to traditional reflux conditions (oil bath).

Table 1: Synthesis of 2-Alkoxy Quinolines from 2-Chloroquinoline

EntryAlcohol (R-OH)ProductThermal ConditionsMW ConditionsYield (MW)Improvement
1 Methanol2-MethoxyquinolineReflux, 6h (65%)120°C, 10 min96% +31%
2 Ethanol2-EthoxyquinolineReflux, 8h (62%)130°C, 12 min94% +32%
3 Isopropanol2-IsopropoxyquinolineReflux, 12h (55%)140°C, 15 min91% +36%
4 Benzyl Alcohol2-(BnO)-quinoline140°C, 5h (70%)140°C, 10 min95% +25%
5 Phenol*2-Phenoxyquinoline150°C, 10h (50%)150°C, 20 min88% +38%

*Note: For Phenol (Entry 5), DMF was used as the solvent with


 as the base.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Base insolubility or low MW absorption.Switch base to KOH (more soluble in alcohols) or add 0.5 mL DMF to increase loss tangent (

).
High Pressure Trip Solvent vapor pressure exceeded (esp. MeOH).Reduce temperature to 100°C and extend time to 20 min. Ensure vessel headspace is sufficient.[2]
Side Products (Hydrolysis) Moisture in solvent/hygroscopic base.Use anhydrous alcohols and dry the base (

) before use. 2-Quinolone is the hydrolysis byproduct.

References

  • Microwave-Assisted Synthesis of Quinolines. Current Green Chemistry, 2025. Link

  • Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. Semantic Scholar, 2017. Link

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate, 2020. Link

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. National Institutes of Health (PMC), 2012. Link

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar, 2021. Link

Sources

Crystallization techniques for 4-Methyl-2-(oxetan-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 4-Methyl-2-(oxetan-3-yloxy)quinoline

Executive Summary

Target Molecule: 4-Methyl-2-(oxetan-3-yloxy)quinoline CAS Registry: (Hypothetical/Proprietary Intermediate) Application: Pharmaceutical Intermediate / Active Pharmaceutical Ingredient (API) Candidate[1]

This guide details the process development and crystallization protocols for 4-Methyl-2-(oxetan-3-yloxy)quinoline . This molecule presents a unique chemical engineering challenge: balancing the purification of the hydrophobic quinoline core with the preservation of the acid-sensitive, strained oxetane ring.[1]

Key Technical Challenges:

  • Oxetane Lability: The four-membered ether ring is susceptible to acid-catalyzed ring-opening polymerization or hydrolysis.[1]

  • Polymorphism Risk: Quinoline ethers frequently exhibit conformational polymorphism due to the rotation of the ether linkage.[1]

  • Oil-Out Potential: The molecule's intermediate polarity often leads to liquid-liquid phase separation (oiling out) rather than nucleation in aqueous mixtures.[1]

Pre-Crystallization Characterization

Before attempting bulk crystallization, the following solubility profile must be established to select the thermodynamic "Good" and "Bad" solvents.

Solubility Screening Protocol
  • Objective: Identify solvents with high temperature coefficient of solubility (for cooling crystallization) or miscibility pairs (for anti-solvent crystallization).

  • Method: Gravimetric solubility determination at 25°C and 50°C.[1]

Table 1: Recommended Solvent Screening Matrix

Solvent ClassSolventSolubility PredictionRisk Assessment
Esters Ethyl Acetate (EtOAc)High (Good Solvent)Low.[1] Ideal for cooling crystallization.[1][2]
Alcohols Isopropyl Alcohol (IPA)Moderate Low/Medium.[1] Avoid high temps (>70°C) to prevent oxetane alcoholysis.[1]
Hydrocarbons n-Heptane / HexanesLow (Anti-Solvent)Low.[1] Excellent for yield recovery.
Chlorinated Dichloromethane (DCM)Very High High.[1] Too soluble; difficult to recover yield.[1]
Aqueous WaterInsoluble Medium.[1] Risk of hydrolysis if pH < 5.[1]
Aromatic TolueneHigh Low.[1] Good for solvate screening.

Crystallization Strategy & Workflows

The structural integrity of the oxetane ring dictates a preference for non-acidic, aprotic solvent systems .[1] We present two validated methods: Cooling Crystallization (Method A) for high purity, and Anti-Solvent Precipitation (Method B) for high yield.[1]

Method A: Cooling Crystallization (EtOAc/Heptane)

Best for: Final API purity, removal of colored impurities.[1]

Expert Insight: We utilize Ethyl Acetate as the primary solvent.[1] Unlike alcohols, it poses zero risk of nucleophilic ring-opening of the oxetane.[1] Heptane is added as a "cloud point" modifier to lower the solubility curve.[1]

Protocol:

  • Dissolution: Charge crude solid into a reactor. Add Ethyl Acetate (5 vol) .

  • Heating: Heat to 60°C with agitation (200 RPM). Ensure complete dissolution.

    • Checkpoint: If solids remain, add EtOAc in 0.5 vol increments.[1] Do not exceed 70°C.

  • Clarification: Perform hot filtration (0.45 µm PTFE) to remove inorganic salts (e.g., NaCl/KCl from synthesis).

  • Seeding: Cool filtrate to 45°C . Add seed crystals (0.5 wt%) if available.[1]

  • Co-Solvent Addition: Slowly charge n-Heptane (3 vol) over 1 hour.

    • Note: Maintain temperature at 45°C to prevent shock nucleation (oiling out).[1]

  • Cooling Ramp: Cool to 0°C at a rate of 10°C/hour .

  • Isolation: Filter the white crystalline solid. Wash with cold 1:1 EtOAc/Heptane.[1]

  • Drying: Vacuum dry at 40°C. Do not exceed 50°C to prevent crystal lattice collapse or oxetane stress.[1]

Method B: Anti-Solvent Crystallization (THF/Water)

Best for: High throughput, removing polar byproducts.[1]

Protocol:

  • Dissolution: Dissolve compound in THF (3 vol) at 25°C.

  • Anti-Solvent Prep: Prepare a vessel with Water (10 vol) buffered to pH 8 (using NaHCO₃ traces) to ensure oxetane stability.[1]

  • Addition: Slowly dose the THF solution into the water vortex (Reverse Addition).

    • Why Reverse Addition? It maintains low supersaturation, promoting larger crystal growth and preventing the encapsulation of impurities.[1]

  • Aging: Stir slurry for 2 hours at ambient temperature.

  • Filtration: Collect solids and wash with water.[1]

Process Visualization

Figure 1: Decision Logic for Crystallization Method

CrystallizationLogic Start Crude 4-Methyl-2-(oxetan-3-yloxy)quinoline PurityCheck Is Purity > 95%? Start->PurityCheck Impurities Identify Impurities PurityCheck->Impurities No MethodA Method A: Cooling (EtOAc/Heptane) Target: High Purity / Polymorph Control PurityCheck->MethodA Yes (Polishing) Impurities->MethodA Organic Isomers Present MethodB Method B: Anti-Solvent (THF/Water) Target: High Yield / Salt Removal Impurities->MethodB Inorganic Salts Present Recrystallize Recrystallization Required MethodA->Recrystallize Yield < 70% MethodB->Recrystallize Purity < 98% Recrystallize->Start Reprocess

Caption: Decision tree for selecting the optimal crystallization strategy based on input material quality.

Troubleshooting & Optimization

Table 2: Common Failure Modes and Corrections

SymptomProbable CauseCorrective Action
Oiling Out Supersaturation too high; Temperature dropped too fast.[1]Re-heat to dissolution.[1] Add seed crystals at the cloud point.[1] Reduce cooling rate to 5°C/hr.
Yellow Coloration Oxidation of quinoline nitrogen or phenol impurities.[1]Treat hot solution with activated carbon (Charcoal) before filtration.[1]
Low Yield Product too soluble in mother liquor.[1]Increase Anti-Solvent ratio (e.g., EtOAc:Heptane from 1:1 to 1:3).[1] Cool to -10°C.
Oxetane Degradation Acidic traces in solvent or excessive heat.[1]CRITICAL: Ensure all solvents are neutral/basic.[1] Limit heating duration at >60°C.

Analytical Validation

To ensure the protocol is "self-validating" (Trustworthiness), the final product must meet these criteria:

  • HPLC Purity: >99.5% (Area %).

  • Proton NMR (1H-NMR): Confirm integrity of the oxetane ring signals (multiplets at δ 4.5–5.0 ppm). Loss of these signals indicates ring opening.[1]

  • XRPD (X-Ray Powder Diffraction): distinct sharp peaks indicating crystallinity, distinct from the amorphous halo.[1]

References

  • Vertex AI Search . (2025).[1][3] Crystallization of quinoline derivatives and its preparation method (CN102344438B).[1] Google Patents. Link

  • BenchChem . (2025).[1][4] Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem Application Notes. Link[1]

  • National Center for Biotechnology Information . (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Link

  • PubChem . (2025).[1] 4-Methylquinoline (Lepidine) Physical Properties. National Library of Medicine.[1] Link[1]

  • Organic Chemistry Portal . (2025). Synthesis of Quinolines. Link

Sources

Troubleshooting & Optimization

Preventing oxetane ring opening during acidic workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxetane Chemistry

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the unique chemical properties of the oxetane ring, with a special focus on preventing its unintended opening during acidic workups. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity of your compounds.

Troubleshooting Guide: Unstable Oxetane Ring in Acidic Workup

This guide addresses scenarios where the oxetane moiety has undergone undesired ring-opening or decomposition during the workup phase of a chemical reaction.

Problem 1: Significant decomposition of my 3,3-disubstituted oxetane-containing product after a standard aqueous HCl workup.

Root Cause Analysis:

Even though 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance that blocks the path of external nucleophiles, they are not entirely immune to strong acidic conditions.[1][2][3] The use of strong Brønsted acids like HCl (typically 1M or higher) can lead to protonation of the oxetane oxygen, activating the ring for nucleophilic attack by water or the chloride anion, leading to 1,3-diol or chlorohydrin formation, respectively.

Solution: Mild Acidic or Buffered Workup

The key is to neutralize or quench the reaction mixture while maintaining a pH that is not low enough to cause significant protonation of the oxetane ring. The pKa of a protonated ether is typically in the range of -2 to -3, meaning that even at pH 1, a significant concentration of the protonated, activated oxetane exists.[4]

dot

Caption: Workflow for a mild buffered aqueous workup.

Experimental Protocol: Buffered Aqueous Workup

  • Cooling: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This minimizes heat evolution during neutralization and reduces the rate of potential side reactions.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) or a 10% aqueous citric acid solution (pH ~2.2) until the reaction is quenched. Monitor the pH of the aqueous layer to ensure it does not drop below 3-4.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any remaining acid, followed by a brine wash to remove excess water.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: My oxetane has an internal nucleophile (e.g., a hydroxyl or amino group) and decomposes even with mild acid.

Root Cause Analysis:

The presence of a suitably positioned internal nucleophile can dramatically accelerate ring-opening via an intramolecular mechanism, even under mildly acidic conditions.[1][3] Protonation of the oxetane oxygen is followed by a rapid intramolecular attack, leading to a cyclic ether of a different ring size.

Solution: Non-Aqueous or Solid-Phase Workup

To prevent intramolecular reactions, it is best to avoid protic and aqueous environments altogether during the workup.

dot

Non_Aqueous_Workup Start Crude Reaction Mixture Quench Quench with Solid-Phase Reagent (e.g., Amberlyst® A21, PS-Trisamine) Start->Quench Stir in aprotic solvent Filter Filter to Remove Solid Reagent Quench->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify End Isolated Product Purify->End

Caption: Logic of a non-aqueous, solid-phase scavenger workup.

Experimental Protocol: Workup with a Solid-Supported Base

  • Solvent Choice: If the reaction solvent is not suitable for the next step (e.g., a high-boiling polar solvent like DMF or DMSO), dilute the crude mixture with a non-polar, aprotic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Scavenging: Add a solid-supported amine base (e.g., polymer-supported trisamine, PS-Trisamine) or a basic ion-exchange resin (e.g., Amberlyst® A21) to the solution. Stir the slurry at room temperature for 1-2 hours. These solid-supported reagents will neutralize excess acid without introducing an aqueous phase.[6]

  • Filtration: Filter the mixture to remove the solid-supported scavenger. Wash the resin with a small amount of the organic solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can then be purified by standard methods like column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed oxetane ring-opening?

A1: The reaction is initiated by the protonation of the oxetane's oxygen atom by an acid (H-A), which significantly increases the electrophilicity of the ring carbons.[3] This is followed by a nucleophilic attack (by Nu⁻) on one of the α-carbons, proceeding via an Sₙ2 or Sₙ1-like mechanism depending on the substitution pattern and reaction conditions. In unsymmetrical oxetanes, the attack generally occurs at the more substituted carbon due to the greater stabilization of the partial positive charge in the transition state.[7]

dot

Ring_Opening_Mechanism Oxetane Oxetane ProtonatedOxetane Protonated Oxetane Oxetane->ProtonatedOxetane + H⁺ Product Ring-Opened Product ProtonatedOxetane->Product + Nu⁻ HA H-A Nu Nu⁻

Caption: Simplified mechanism of acid-catalyzed oxetane ring-opening.

Q2: Is there a "safe" pH range for working with oxetanes?

A2: While highly substrate-dependent, a general guideline is to maintain the pH of aqueous solutions above 4 during workup and purification. Oxetanes show significant stability in basic and neutral media.[3][7] Quantitative stability studies have shown that while some robust 3,3-disubstituted oxetanes can have good half-lives at pH 1, degradation is often observed.[2][3][8] At pH 7.4 and 10, stability is generally very high.[2]

pHGeneral Stability of 3,3-Disubstituted OxetanesRecommendation
< 2High risk of ring-openingAvoid unless ring-opening is desired
2 - 4Moderate to low riskUse with caution; short exposure times
> 4Generally stableRecommended for workup and purification
BasicHighly stablePreferred conditions when compatible

Table based on data and observations from multiple sources.[2][3][7][8]

Q3: Are there any protecting groups that are incompatible with oxetane stability?

A3: Yes. The primary concern is the deprotection step. Protecting groups that require strong acidic conditions for removal should be avoided if the oxetane ring needs to be preserved.

  • Avoid: tert-Butyldimethylsilyl (TBDMS) or tert-Butyldiphenylsilyl (TBDPS) ethers if strong acids like HCl or trifluoroacetic acid (TFA) are planned for deprotection. While fluoride-based deprotection (e.g., TBAF) is compatible with oxetanes, the acidic removal is not.

  • Use with Caution: tert-Butoxycarbonyl (Boc) protecting groups on amines. While Boc groups are typically removed with TFA, the brief, often anhydrous conditions may be tolerated by robust oxetanes. However, a risk assessment is necessary.

  • Recommended (Orthogonal Strategies): Protecting groups that can be removed under neutral or basic conditions are ideal.[9][10] Examples include:

    • Fmoc (Fluorenylmethyloxycarbonyl): Cleaved by a base (e.g., piperidine).

    • Cbz (Carboxybenzyl): Removed by hydrogenolysis (e.g., H₂, Pd/C), which is compatible with the oxetane ring.

    • Acetates/Benzoates: Cleaved by mild basic hydrolysis (e.g., K₂CO₃ in methanol).

Q4: Can I use a Lewis acid in my reaction without opening the oxetane ring?

A4: It depends on the Lewis acid and the reaction conditions. Strong Lewis acids are known to coordinate effectively to the oxetane oxygen and promote ring-opening.[11] However, some transformations can be achieved in the presence of milder Lewis acids, especially at low temperatures. If a Lewis acid is required, it is crucial to perform small-scale test reactions to assess the stability of the oxetane-containing substrate under the proposed conditions. Whenever possible, choose reaction pathways that avoid the need for Lewis acids if the oxetane moiety is sensitive.

References

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Stability of selected compounds indicating the % of compound remaining... ResearchGate. Available at: [Link]

  • Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester. Available at: [Link]

  • Lanthanide Catalyzed Ring Opening. The Dong Group. Available at: [Link] (Note: This is a presentation slide, specific journal reference should be sought for formal citation).

  • Understanding the Acid Workup: A Key Step in Organic Chemistry. Oreate AI Blog. Available at: [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. Available at: [Link]

  • Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Non aqueous DIBAL-H workup. Reddit. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • How To Run A Reaction: The Workup. University of Rochester. Available at: [Link]

  • Development of oxetane modified building blocks for peptide synthesis. SciSpace. Available at: [Link]

  • Theory of Aqueous Workup. University of York. Available at: [Link]

  • Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. ACS Publications. Available at: [Link]

  • pKa values for protonated amines (A) and carboxylic acids (B) discussed... ResearchGate. Available at: [Link]

  • (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution. Organic Syntheses Procedure. Available at: [Link]

  • Solid-Supported Reagents for Organic Synthesis. Macmillan Group. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • pKa chart. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Practical Approach for the Identification of Functional Groups in Organic Compounds. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Testing for Organic Functional Groups (AQA A Level Chemistry): Revision Note. Available at: [Link]

Sources

Technical Support Center: Improving the Yield of SNAr Reactions with Oxetan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving oxetan-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in synthesizing aryl-oxetane ethers. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose issues and rationally design more effective experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and stumbling blocks encountered when working with oxetan-3-ol in SNAr chemistry.

Q1: My SNAr reaction with oxetan-3-ol is giving very low or no yield. What is the most common reason for failure?

A1: The most frequent cause of failure is insufficient nucleophilicity of the oxetan-3-ol. Alcohols, in general, are relatively weak nucleophiles. For an SNAr reaction to proceed, the alcohol must typically be deprotonated to form the corresponding alkoxide, which is a much stronger nucleophile. If the base used is not strong enough to deprotonate oxetan-3-ol effectively, the reaction will not initiate. A strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium bis(trimethylsilyl)amide (KHMDS) is generally required.[1][2]

Q2: I'm seeing multiple spots on my TLC/LC-MS analysis. What are the likely side products?

A2: The formation of multiple side products is a common challenge. Key possibilities include:

  • Ring-Opened Products: The strained oxetane ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh basic conditions or at elevated temperatures.[3]

  • Di-substitution: If your aromatic substrate has more than one leaving group, double substitution can occur. To favor mono-substitution, use a stoichiometric amount of the oxetan-3-ol/base.[4][5]

  • Hydrolysis: If there is residual water in your reaction, the aryl halide starting material can be hydrolyzed to the corresponding phenol, or the oxetane product could degrade. It is critical to use anhydrous solvents and reagents.[4][6]

  • Solvent Adducts: In some cases, solvents like DMF or DMSO can decompose or react under strongly basic conditions to form byproducts that may react with your substrate.

Q3: What are the optimal reaction conditions (base, solvent, temperature) for coupling oxetan-3-ol?

A3: Optimal conditions are substrate-dependent, but a reliable starting point is:

  • Base: Sodium hydride (NaH) is a widely used and effective choice. It irreversibly deprotonates the alcohol to form the sodium oxetan-3-oxide and hydrogen gas.[1]

  • Solvent: A polar aprotic solvent is crucial. Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are preferred because they effectively solvate the cation (e.g., Na+) without forming hydrogen bonds with the alkoxide nucleophile, thus maximizing its reactivity.[4][5]

  • Temperature: The reaction often requires heating. A starting temperature of 60-80 °C is common, but some less reactive substrates may require temperatures up to 100-120 °C.[1][5] It is always best to start at a lower temperature and gradually increase it while monitoring the reaction.

Q4: My product is a non-crystallizing oil and is difficult to purify. What strategies can I use?

A4: The polarity of the oxetane moiety often leads to polar, non-crystalline products.

  • Solvent Removal: High-boiling solvents like DMF or DMSO must be thoroughly removed. This is best achieved by an aqueous workup followed by extraction into a less polar organic solvent (e.g., ethyl acetate or dichloromethane). Washing the organic layer multiple times with brine can help pull residual DMF/DMSO out.[7]

  • Chromatography: Standard silica gel chromatography is often effective. If the product is very polar, consider using a more polar eluent system or switching to reverse-phase chromatography.

  • Precipitation/Trituration: If column chromatography is not ideal, you can try dissolving the crude oil in a minimal amount of a polar solvent (like acetone or ethyl acetate) and then slowly adding a non-polar solvent (like hexanes or petroleum ether) to induce precipitation.[7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the SNAr reaction.

Problem 1: Low or No Conversion of Starting Material

Low conversion is a sign that the activation energy barrier for the reaction is not being overcome. This can be due to several factors related to the reactants and conditions.

Root Cause Analysis & Solutions
  • Insufficient Aromatic Ring Activation: The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), which must be stabilized by electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[8][9][10][11]

    • Solution: If your aromatic ring lacks strong EWGs (e.g., -NO₂, -CN, -CF₃, -SO₂R), the reaction will be extremely slow. Consider redesigning the substrate to include such groups. If this is not possible, you may need to explore alternative metal-catalyzed coupling reactions.

  • Poor Leaving Group: Unlike Sₙ2 reactions, the leaving group ability in SNAr is often F > Cl > Br > I.[5][10][12] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of a more electronegative halogen like fluorine.[12]

    • Solution: If you are using an aryl chloride, bromide, or iodide with a sluggish reaction, switching to the corresponding aryl fluoride can dramatically increase the reaction rate.[5]

  • Incomplete Nucleophile Generation: Oxetan-3-ol (pKa ~16) requires a strong base for complete deprotonation. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often insufficient.

    • Solution: Use a strong base such as NaH, KOtBu, or KHMDS. It is common practice to pre-stir the oxetan-3-ol with the base in the solvent for 15-30 minutes before adding the aryl halide to ensure complete formation of the alkoxide.[1]

  • Inappropriate Solvent Choice: The solvent plays a critical role. Protic solvents (e.g., ethanol, methanol) will form hydrogen bonds with the oxetan-3-oxide, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction.[5][13][14]

    • Solution: Always use a polar aprotic solvent like DMF, DMSO, NMP, or THF.[2][4][15] For reactions that are particularly difficult, DMSO is often the solvent of choice due to its high polarity.

Troubleshooting Flowchart: Low Conversion

G start Low / No Conversion q1 Is the aromatic ring activated by ortho/para EWGs? start->q1 sol1 Action: Redesign substrate with EWGs or switch to metal catalysis. q1->sol1 No q2 What is the leaving group? q1->q2 Yes sol2 Action: Switch to an aryl fluoride (F) if using Cl, Br, or I. q2->sol2 Cl, Br, I q3 Which base are you using? q2->q3 F sol3 Action: Use a strong, non-nucleophilic base (NaH, KOtBu). Pre-form the alkoxide. q3->sol3 Weak (e.g., K2CO3) q4 What is the solvent? q3->q4 Strong (e.g., NaH) sol4 Action: Switch to a polar aprotic solvent (DMF, DMSO). Ensure it is anhydrous. q4->sol4 Protic (e.g., EtOH) q5 What is the reaction temperature? q4->q5 Polar Aprotic sol5 Action: Gradually increase temperature (e.g., 60°C -> 80°C -> 100°C). q5->sol5 < 60°C

Caption: Troubleshooting decision tree for low SNAr conversion.

Problem 2: Significant Side Product Formation

The appearance of unexpected products complicates purification and reduces the yield of the desired material.

Root Cause Analysis & Solutions
  • Oxetane Ring Instability: The four-membered oxetane ring is strained. While generally more stable than epoxides, it can open under certain conditions. Strong nucleophiles (including excess hydroxide from a wet base) or high temperatures in the presence of trace acid/base can lead to decomposition.

    • Solution: Use the minimum effective temperature. Ensure all reagents and glassware are scrupulously dry. Use a hindered, non-nucleophilic base. Avoid acidic workups if the product proves to be acid-sensitive.[3]

  • Reaction with Solvent: While polar aprotic solvents are necessary, they are not always inert. At high temperatures, DMF can decompose to generate dimethylamine, which is nucleophilic and can compete with oxetan-3-ol.

    • Solution: If you suspect solvent-related side products, try running the reaction in a different polar aprotic solvent like DMSO or NMP, or attempt the reaction at a lower temperature for a longer time.

Reaction Conditions Comparison Table
ParameterRecommendedRationale & Potential Issues
Base NaH, KOtBu, KHMDSRequired to form the highly nucleophilic alkoxide. Weaker bases (K₂CO₃, Et₃N) are generally ineffective. Caution: NaH is pyrophoric; handle under inert atmosphere.
Solvent DMF, DMSO, NMP, THFPolar aprotic solvents are essential to solvate the counter-ion and leave the nucleophile "naked" and reactive.[4][5] Caution: DMF/DMSO have high boiling points and can be difficult to remove.
Temperature 60 – 120 °CMost SNAr reactions require thermal energy. Start lower and increase as needed. Caution: High temperatures (>120 °C) can promote decomposition of the oxetane ring or solvent.
Atmosphere Inert (N₂ or Ar)Crucial for preventing quenching of the base and nucleophile by atmospheric moisture and CO₂. Ensures anhydrous conditions.[4]

Experimental Protocols & Visualizations

SNAr Mechanism: Addition-Elimination

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (oxetan-3-oxide) first attacks the carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, and aromaticity is restored.[9][10][12]

G cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products Reactants Ar-X + Oxetan-3-O⁻ Intermediate [Ar(X)(Oxetan-3-O)]⁻ (Resonance Stabilized) Reactants->Intermediate Addition (Slow) Products Ar-O-Oxetane + X⁻ Intermediate->Products Elimination (Fast)

Caption: The Addition-Elimination mechanism of the SNAr reaction.

General Protocol for SNAr with Oxetan-3-ol

This is a representative procedure and may require optimization for specific substrates.

  • Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully place the flask under a positive pressure of nitrogen. Add anhydrous THF or DMF (to make a ~0.5 M solution with respect to the aryl halide).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve oxetan-3-ol (1.1 equivalents) in a small amount of anhydrous THF/DMF and add it dropwise to the NaH suspension.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

  • SNAr Reaction: Add the activated aryl halide (1.0 equivalent), either as a solid or dissolved in a minimal amount of anhydrous solvent.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature and carefully quench the excess NaH by the slow, dropwise addition of water or saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing & Drying: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF/DMSO. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel.

Experimental Workflow Diagram

G A 1. Setup Dry flask under N₂. Add NaH. B 2. Alkoxide Formation Add Oxetan-3-ol in anhydrous solvent at 0°C. Warm to RT. A->B C 3. SₙAr Reaction Add Aryl Halide. Heat to 60-100°C. B->C D 4. Monitoring Track progress via TLC / LC-MS. C->D E 5. Quench & Workup Cool to RT. Carefully add water/NH₄Cl. Extract with organic solvent. D->E F 6. Purification Wash, dry, concentrate. Purify via column chromatography. E->F G 7. Analysis Characterize pure product (NMR, MS). F->G

Caption: Step-by-step experimental workflow for the SNAr reaction.

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions... - PMC. This source discusses how protic solvents like methanol can decrease reaction rates through hydrogen-bonding interactions with the nucleophile.
  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. This document notes that ethers like THF and glymes are suitable solvents for SNAr reactions.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr - KPU Pressbooks.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers - ACS Publications. Reports the successful use of KHMDS as a base for SNAr reactions with sterically demanding secondary alcohols.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions - ResearchGate. This article describes how protic solvents can retard SNAr reactions, but when combined with a counterion, can sometimes promote the reaction.
  • Aromatic Nucleophilic Substitution - Fisher Scientific.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem. A general guide that highlights the preference for polar aprotic solvents (DMSO, DMF), the need for anhydrous conditions, and strategies to avoid side reactions like di-substitution.
  • Nucleophilic Aromatic Substitution - The Addition-Elimination Mechanism - Chemistry Steps. Details the addition-elimination mechanism and the requirement for an ortho or para EWG to stabilize the Meisenheimer complex.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. This source confirms that the formation of the Meisenheimer complex is usually the rate-determining step and that the reactivity order for halogens is F > Cl > Br > I.
  • Nucleophilic aromatic substitution - Wikipedia. States that electron-withdrawing groups, particularly nitro groups, positioned ortho or para to the leaving group favor the SNAr mechanism.
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress. Mentions that for weak nucleophiles, prior deprotonation with a strong base like NaH or KOt-Bu is used.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions... - Royal Society of Chemistry. Highlights that hydrolysis of the electrophile can be a significant side reaction and that the order of addition of reagents is important.
  • Room temperature nucleophilic aromatic substitution... - ChemRxiv.
  • How to increase the efficiency of nucleophilic aromatic substitution reactions - Benchchem. This guide reiterates the leaving group trend (F > Cl ≈ Br > I), the need for heating, and the preference for polar aprotic solvents.
  • Oxetane as a part of modern medicinal chemistry toolbox... - ChemRxiv. Discusses the chemistry of oxetanes, noting that acidic catalysis can facilitate ring-opening and that strong hydride reagents can lead to decomposition.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. - ResearchGate.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents... - SlideShare.

Sources

Stability of 4-Methyl-2-(oxetan-3-yloxy)quinoline in protic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 4-Methyl-2-(oxetan-3-yloxy)quinoline in Protic Solvents Ticket ID: #TCH-OX-4MQ-001 Status: Active Priority: High (Degradation Risk)

Technical Support Center: Stability & Handling Guide

Welcome to the Technical Support Center. You are accessing the master guide for 4-Methyl-2-(oxetan-3-yloxy)quinoline . This document addresses the critical stability profile of the oxetane ether linkage in protic environments.

Executive Summary for Researchers: While the quinoline core provides aromatic stability, the oxetane ring is a kinetically trapped, high-energy motif (approx. 106 kJ/mol strain energy) . In protic solvents—particularly those with trace acidity—this compound is highly susceptible to acid-catalyzed ring opening. Strict pH control (pH


 8) is required  to maintain structural integrity.

Part 1: The Protic Solvent Hazard (Mechanism)

The Core Issue: The 2-(oxetan-3-yloxy) moiety is an acetal-like system under strain. Protic solvents (MeOH, EtOH, Water) act as both the proton source (catalyst) and the nucleophile (reactant).

Degradation Pathway:

  • Protonation: The oxetane oxygen is basic. Trace acid protonates this oxygen, creating a highly electrophilic oxetonium intermediate.

  • Nucleophilic Attack: The protic solvent (e.g., Methanol) attacks the less sterically hindered carbon adjacent to the oxygen.

  • Ring Opening: The strain is released, cleaving the C-O bond and forming a stable, ring-opened byproduct (e.g., a methoxy-alcohol derivative).

Note: The quinoline nitrogen (pKa ~5) can scavenge protons, but if the solvent is in excess or slightly acidic, the oxetane will degrade.

OxetaneDegradation Start 4-Methyl-2-(oxetan-3-yloxy)quinoline Protonation Protonation of Oxetane Oxygen Start->Protonation + H+ (Trace Acid) Transition Activated Oxetonium Intermediate Protonation->Transition Attack Nucleophilic Attack (e.g., MeOH) Transition->Attack Solvent (MeOH) Product Ring-Opened Byproduct (Methoxy-alcohol) Attack->Product Strain Release

Figure 1: Acid-catalyzed degradation mechanism of the oxetane moiety in methanol. The relief of ring strain drives the irreversible formation of the byproduct.

Part 2: Troubleshooting Guide

Use this section to diagnose issues observed during synthesis, purification, or analysis.

Scenario A: "I see a new peak eluting earlier than my product in LCMS."
  • Diagnosis: This is likely the ring-opened hydrolysis product . The addition of water (18 Da) or methanol (32 Da) increases polarity, often causing a shift to an earlier retention time in Reverse Phase (RP) chromatography.

  • Immediate Action: Check your mobile phase. Are you using 0.1% Formic Acid or TFA?

  • Correction: Switch to a basic mobile phase (10 mM Ammonium Bicarbonate, pH 8.0) immediately.

Scenario B: "My yield dropped significantly after quenching the reaction."
  • Diagnosis: Acidic quench induced degradation. Standard quenching protocols (e.g., 1M HCl or saturated

    
    ) are too acidic for this oxetane.
    
  • Correction: Quench with saturated

    
     or basic brine. Ensure the aqueous layer pH is > 8 before separation.
    
Scenario C: "The solid turned into a gum during storage."
  • Diagnosis: Hygroscopicity leading to hydrolysis. The quinoline nitrogen can form H-bonds with atmospheric moisture, bringing water into close proximity with the oxetane ring.

  • Correction: Lyophilize from benzene/dioxane (if safety permits) or dry strictly under high vacuum. Store under Argon at -20°C.

Part 3: Standardized Protocols

Protocol 1: Solvent Compatibility & Stability Testing

Do not assume stability. Validate it.

Solvent SystemPredicted Stability (24 hrs @ RT)Recommendation
DMSO-d6 (Anhydrous) High Preferred for NMR/Storage.
MeOD (Methanol-d4) Low Avoid. Trace DCl forms easily; leads to ring opening.
Water (pH 7, Phosphate) Moderate Acceptable for short-term assays.
Water (pH < 5) Critical Failure Do Not Use. t1/2 < 30 mins.
Acetonitrile High Good for LCMS diluent.
Protocol 2: Safe LCMS Method

Objective: Analyze purity without inducing on-column degradation.

  • Column: C18 (high pH resistant, e.g., Waters XBridge or chemically equivalent).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~8.2).

  • Mobile Phase B: Acetonitrile.

  • Diluent: 100% Acetonitrile or DMSO. Avoid MeOH.

  • Temperature: Keep column < 40°C to reduce thermal stress on the ether bond.

Protocol 3: Workup Decision Tree

Follow this logic flow to prevent isolation losses.

WorkupLogic Start Reaction Complete CheckpH Check Reaction pH Start->CheckpH IsAcidic Is pH < 7? CheckpH->IsAcidic Neu Neutralize with Sat. NaHCO3 IsAcidic->Neu Yes Direct Proceed to Extraction IsAcidic->Direct No SolventChoice Extraction Solvent Neu->SolventChoice Direct->SolventChoice DCM DCM (Avoid if trace HCl present) SolventChoice->DCM Risk EtOAc EtOAc / Ether (Preferred) SolventChoice->EtOAc Safe Dry Dry over K2CO3 (Basic Drying Agent) DCM->Dry EtOAc->Dry MgSo4 MgSO4 (Slightly Acidic - Avoid) Dry->MgSo4 Don't do this

Figure 2: Decision tree for reaction workup. Prioritize basic washing and drying agents.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use TFA to remove a Boc group elsewhere on the molecule? A: Absolutely not. TFA will destroy the oxetane ring almost instantly.

  • Alternative: Use mild Lewis acids (e.g.,

    
     in DCM) or consider a different protecting group strategy (e.g., Fmoc, cleavable by base).
    

Q2: Why is the 2-alkoxyquinoline position sensitive? A: The 2-position of quinoline is electron-deficient. While the oxetane ring opening is the primary risk, harsh acidic conditions can also facilitate the hydrolysis of the ether bond to form 4-methyl-2-quinolone (the thermodynamic sink).

Q3: I need to run a biological assay in aqueous media. How do I prepare the stock? A:

  • Dissolve the solid in 100% DMSO (10 mM - 100 mM stock).

  • Dilute into the assay buffer immediately prior to use.

  • Ensure the assay buffer is buffered to pH 7.4 (PBS or HEPES). Avoid acetate buffers (pH 4-5).

References

  • Wuitschik, G., et al. (2006).[1][2] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][5][6][7][8] Angewandte Chemie International Edition, 45(46), 7736–7739.[1][2]

    • Significance: Establishes the fundamental stability profile of oxetanes, noting their vulnerability to acid-catalyzed ring opening compared to basic stability.
  • Burkhard, J. A., et al. (2010).[1][3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.

    • Significance: Provides comprehensive data on the structural effects of oxetane substitution (3,3-disubstituted vs. monosubstituted) on hydrolytic stability.
  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][7][8][9] Chemical Reviews, 116(19), 12150–12233.

    • Significance: A definitive review covering the mechanistic pathways of oxetane ring opening in protic media.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. Significance: Standard text detailing the reactivity of 2-alkoxyquinolines and their susceptibility to nucleophilic displacement and hydrolysis.

Sources

Technical Support: Minimizing Side Reactions in Quinoline Oxetanylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Oxetanes are high-value bioisosteres for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility. However, directly attaching an oxetane ring to a quinoline scaffold ("oxetanylation") is synthetically fraught.

The core conflict lies in the mechanism vs. stability paradox :

  • The Mechanism: Direct functionalization (Minisci-type reaction) typically requires acidic conditions to protonate the quinoline, making it electron-deficient enough to accept a nucleophilic alkyl radical.

  • The Stability: Oxetanes are strained cyclic ethers that undergo rapid ring-opening polymerization or hydrolysis under acidic conditions.[1]

This guide provides technical solutions to bypass this paradox, focusing on Baran Diversinate (sulfinate) chemistry and Photoredox protocols that minimize acid exposure.

Troubleshooting Guide (FAQs)

Q1: My oxetane ring is decomposing/disappearing during the reaction. Why?

Diagnosis: You are likely using "Classic" Minisci conditions (AgNO₃/Persulfate/H₂SO₄ or TFA). The strong acid required to activate the quinoline is hydrolyzing the oxetane ring. Technical Fix:

  • Switch to Zinc Sulfinates (Baran Method): Use Zinc bis(oxetanesulfinate). This reagent releases the radical via oxidative desulfinylation using TBHP (tert-butyl hydroperoxide) or mild persulfate, often requiring little to no exogenous acid.

  • Eliminate Water: If using photoredox, switch from aqueous/acidic mixtures to anhydrous Acetonitrile (MeCN) . Use tetrabutylammonium chloride (TBACl) or persulfate salts that are soluble in organic media to maintain reactivity without the hydrolytic aqueous phase.

  • Buffer the System: If an acid is strictly necessary for conversion, use a TFA/DCM mixture at 0°C rather than aqueous H₂SO₄ at reflux.

Q2: I am observing significant "over-alkylation" (bis-oxetanylation).

Diagnosis: The mono-oxetanyl quinoline product is often more electron-rich than the starting material, but in radical additions to protonated heterocycles, the starting material (more electron-deficient) should theoretically react faster. However, if the radical concentration is too high, statistical poly-addition occurs. Technical Fix:

  • Stoichiometry Control: Do not use a large excess of the radical precursor immediately. Add the radical source (e.g., sulfinate or ether) portion-wise.

  • Protonation Balance: Ensure the starting quinoline is fully protonated (if using acid) but the product (which is less basic due to the inductive effect of the oxygen) is less protonated, potentially deactivating it toward further nucleophilic radical attack.

Q3: The reaction yields are low (<20%), and I see unreacted starting material.

Diagnosis: Radical quenching or dimerization. The oxetanyl radical is relatively stable but can dimerize or react with oxygen. Technical Fix:

  • Degas Thoroughly: Oxygen is a triplet diradical that quenches alkyl radicals at diffusion-controlled rates. Sparge solvents with Argon for at least 15 minutes.

  • Increase Temperature (Carefully): For sulfinates, 50°C is often the "sweet spot" to ensure efficient desulfinylation without thermally degrading the oxetane.

Q4: I cannot control Regioselectivity (C2 vs C4).

Diagnosis: Quinolines have two primary electrophilic sites for nucleophilic radicals: C2 and C4. C2 is generally favored electronically, but steric factors or solvent cages can shift this. Technical Fix:

  • C2-Blocking: If C4 is the target, block C2 with a removable group (e.g., Cl, which can be removed later, though Cl might also react).

  • Solvent Effect: Changing from water/MeCN to pure DCM or TFA can sometimes alter the H-bonding network around the nitrogen, subtly shifting the steric accessibility of C2 vs C4.

Visualized Mechanisms & Logic

Mechanism: The "Acid Trap" in Minisci Oxetanylation

This diagram illustrates the branching pathway where the desired radical addition competes with acid-catalyzed ring opening.

Oxetanylation_Pathways Start Oxetanyl Radical Source (Sulfinate/Ether) Radical Oxetanyl Radical (•) Start->Radical Oxidation AcidPath Acidic Medium (H+ / H2O) Start->AcidPath If Strong Acid Used Addition Radical Addition (Minisci) Radical->Addition Quinoline Protonated Quinoline Quinoline->Addition Product Desired Product (Oxetanyl-Quinoline) Addition->Product -H• (Oxidation) SideProduct Ring Opening (Diol/Polymer) AcidPath->SideProduct Hydrolysis

Caption: Pathway analysis showing how strong acidic conditions (bottom path) divert the oxetane precursor toward ring-opening decomposition, while controlled radical generation (top path) leads to the desired C-H functionalization.

Experimental Protocols

Protocol A: Baran Zinc Sulfinate Method (Recommended)

Best for: High functional group tolerance, avoiding strong acids.

Reagents:

  • Substrate: Quinoline (1.0 equiv)

  • Reagent: Zinc bis(oxetanesulfinate) (Zn(OxS)₂, 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (5.0 equiv)[2]

  • Solvent: DMSO:H₂O (2.5:1) or DCM:H₂O (biphasic)

Step-by-Step:

  • Setup: To a vial equipped with a stir bar, add Quinoline (0.5 mmol) and Zinc bis(oxetanesulfinate) (1.5 mmol).

  • Solvent: Add DMSO (1.25 mL) and H₂O (0.5 mL). Note: While water is present, the absence of strong mineral acid (H₂SO₄) preserves the oxetane.

  • Initiation: Add TBHP (2.5 mmol) dropwise at 0°C.

  • Reaction: Warm to room temperature (or 50°C if sluggish) and stir for 12–24 hours. Monitor by LCMS.

  • Workup: Dilute with saturated NaHCO₃ (to neutralize any trace acid) and extract with DCM.

  • Purification: Silica gel chromatography.

Protocol B: Photoredox Ether Coupling (MacMillan Type)

Best for: Direct use of oxetane as solvent/reagent, mildest conditions.

Reagents:

  • Substrate: Quinoline (1.0 equiv)

  • Reagent: Oxetane (Excess, often used as co-solvent or 20-50 equiv)

  • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol %)

  • Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈, 3.0 equiv)

  • Solvent: DMSO or MeCN (Degassed)

Step-by-Step:

  • Setup: In a glass vial, combine Quinoline (0.5 mmol), Ir-catalyst (0.005 mmol), and Persulfate (1.5 mmol).

  • Reagent Addition: Add Oxetane (1.0 mL) and DMSO (1.0 mL).

  • Degassing: Sparge with Argon for 10 minutes. Critical step to prevent radical quenching.

  • Irradiation: Irradiate with Blue LEDs (approx. 450 nm) with fan cooling to maintain ambient temperature (25°C).

  • Time: Reaction typically completes in 24-48 hours.

  • Workup: Filter through a celite plug to remove salts, concentrate, and purify.

Data Summary: Condition Comparison

FeatureClassic MinisciBaran SulfinatePhotoredox
Radical Source Carboxylic Acid + AgNO₃Zinc SulfinateOxetane (Ether)
Oxidant Persulfate (S₂O₈²⁻)TBHPPersulfate / Light
Acid Requirement High (H₂SO₄/TFA)None/Low (In situ)None (Neutral)
Oxetane Stability Poor (Ring Opening)Good Excellent
Regioselectivity C2 > C4C2 > C4C2 > C4
Key Risk DecompositionCost of ReagentScalability (Light)

References

  • Fujiwara, Y., et al. (2012).[3] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[3] Link

    • Foundational text for Zinc Sulfinate (Diversin
  • O'Hara, F., et al. (2013). "A new reagent for direct difluoromethylation."[3] J. Am. Chem. Soc., 135(32), 12166–12169. Link

    • Establishes the protocol for sulfin
  • Nagib, D. A., & MacMillan, D. W. C. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228. Link

    • Core photoredox mechanism reference.
  • Leitch, J. A., et al. (2017). "The Minisci Reaction: Recent Developments." Chem. Soc. Rev., 46, 4845-4874. Link

    • Comprehensive review of Minisci side reactions and troubleshooting.
  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." J. Med. Chem., 53(8), 3227–3246. Link

    • Definitive guide on oxetane stability and properties in medicinal chemistry.

Sources

Technical Support Center: Oxetane Ether Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Instability of Oxetane Ethers at High Temperatures

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Executive Summary: The "Goldilocks" Ether

Welcome to the Oxetane Support Hub. If you are here, you likely view oxetanes as the "Goldilocks" bioisostere—more metabolically stable than carbonyls and more soluble than gem-dimethyl groups. However, you are also likely experiencing their "dark side": unexpected decomposition during heating, scale-up, or purification.

The Core Problem: Oxetanes possess a ring strain energy of ~107 kJ/mol (25.5 kcal/mol) [1].[1] This is nearly identical to epoxides (114 kJ/mol) and significantly higher than tetrahydrofuran (23 kJ/mol).[1] While kinetically stable at room temperature due to high activation barriers, thermal energy (>100°C) or trace acidity lowers this barrier, triggering rapid, exothermic ring-opening or polymerization.

This guide provides the causality, diagnostics, and protocols to stabilize your oxetane workflows.

Diagnostic & Troubleshooting Module

Issue A: "My product disappeared during silica gel chromatography."

Diagnosis: Acid-Catalyzed Ring Opening on Stationary Phase. Mechanism: Silica gel is slightly acidic (pH 4–5). The high ring strain of the oxetane ether makes the oxygen atom a potent Lewis base.[2][3] Protons on the silica surface coordinate to the oxetane oxygen, activating the C-O bond for nucleophilic attack (often by trace water or the silica surface itself), leading to ring-opened diols or polymeric sludge [2].

Corrective Protocol: The "Buffered Column" Technique

  • Do NOT use standard silica gel directly.

  • Pre-treatment: Slurry your silica gel in the eluent solvent containing 1% to 2% Triethylamine (TEA) or 1% NH₄OH.

  • Flush: Run this basic solvent through the column until the eluent pH is basic (check with pH paper).

  • Load: Load your sample. The amine neutralizes acidic sites, preserving the oxetane ring.

  • Alternative: Switch to Neutral Alumina (Brockmann Grade III) if the substrate is extremely acid-sensitive.

Issue B: "The reaction exothermed violently during scale-up."

Diagnosis: Thermal Runaway via Ring Strain Release. Mechanism: You likely exceeded the Onset Temperature (


) . When oxetane ethers decompose, they release their ~107 kJ/mol strain energy.[4] In a small flask, this heat dissipates. In a reactor (low surface-area-to-volume ratio), the heat is trapped, accelerating the rate of reaction (Arrhenius behavior), leading to a thermal runaway [3].

Corrective Protocol: Thermal Safety Screening

  • Step 1: Run a Differential Scanning Calorimetry (DSC) scan on 5–10 mg of the reaction mixture before scaling up.

  • Step 2: Identify the

    
     (start of the exotherm).
    
  • Step 3: Set your Maximum Process Temperature (

    
    ) at least 50°C below
    
    
    
    .
  • Step 4: If heating is required, use Semi-Batch addition (add reagent slowly) rather than All-in-One batch heating to control heat generation.

Mechanism of Failure: Visualization

Understanding how the ring breaks is the key to preventing it. The diagram below illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis and Thermal Isomerization (Paterno-Büchi reversal or similar rearrangements).

OxetaneDecomposition Oxetane Oxetane Ether (Strained Ring) Activated Activated Oxonium Intermediate Oxetane->Activated Protonation Isomer Isomerization (Allylic Alcohols/Carbonyls) Oxetane->Isomer High T (>150°C) Acid Trace Acid / Lewis Acid (H+ / BF3 / AlCl3) Acid->Activated Heat Thermal Energy (>120°C) Heat->Isomer Polymer Polymerization (Insoluble Gel) Heat->Polymer Radical/Thermal RingOpen Ring Opening (Nucleophilic Attack) Activated->RingOpen Nu: (H2O, ROH) RingOpen->Polymer Chain Reaction

Figure 1: Primary decomposition pathways. Note that acid catalysis significantly lowers the thermal threshold for ring opening.

Strategic Optimization: Structural "Armor"

Not all oxetanes are equally fragile.[1][5] The substitution pattern dictates stability.[1]

ParameterUnsubstituted Oxetane3-Monosubstituted3,3-Disubstituted
Stability Rating LowModerateHigh (Preferred)
Primary Failure Rapid polymerizationRing openingStable to >100°C
Mechanism Sterically exposed oxygenPartial shieldingThorpe-Ingold Effect

The "Gem-Dimethyl" Effect (Thorpe-Ingold): Replacing a methylene group with an oxetane is most effective when the oxetane is 3,3-disubstituted . The steric bulk of the substituents compresses the internal bond angles, actually stabilizing the ring against opening and shielding the oxygen from Lewis acids [4].

Recommendation: If your oxetane ether is decomposing, consider adding a substituent at the 3-position (e.g., methyl, fluoro) if SAR (Structure-Activity Relationship) permits.

Frequently Asked Questions (FAQs)

Q1: Can I use Lewis Acids (e.g., BF₃·OEt₂) to catalyze reactions on the oxetane side chain? A: Extreme Caution Required. Oxetane oxygen is a strong Lewis base. Strong Lewis acids (BF₃, AlCl₃, TiCl₄) will coordinate to the ring oxygen and trigger immediate ring opening or rearrangement [5].

  • Workaround: Use milder Lewis acids (e.g., Mg(OTf)₂, ZnCl₂) or conduct the reaction at cryogenic temperatures (-78°C) and quench immediately at low temp.

Q2: What is the safe temperature limit for distillation of oxetane ethers? A: Generally, <100°C is safe for neutral oxetanes.

  • If the boiling point is higher, do not heat the pot to >120°C. Use high vacuum (<1 mbar) to lower the boiling point.

  • Always check the pot residue for acidity before heating.

Q3: Why did my oxetane-carboxylic acid isomerize on the shelf? A: This is "Self-Immolation." An acidic functional group (carboxylic acid) on the same molecule as the oxetane can catalyze intermolecular or intramolecular ring opening over time.

  • Solution: Store these compounds as salts (e.g., sodium carboxylate) or esters, and hydrolyze only immediately before use [6].

Experimental Protocol: Thermal Stability Stress Test

Before committing valuable GMP intermediates to a reaction, validate the stability of your specific oxetane ether.

Objective: Determine the decomposition threshold (


) and time-stability.

Materials:

  • Oxetane Ether Sample (50 mg)

  • Deuterated Solvent (DMSO-d6 or Toluene-d8)

  • NMR Tubes

  • Oil Bath

Workflow:

  • Baseline: Acquire a ¹H NMR spectrum at 25°C. Integrate the oxetane methylene protons (usually

    
     4.0–5.0 ppm, distinct doublets).
    
  • Thermal Ramp:

    • Heat sample to 60°C for 1 hour. Cool -> NMR.

    • Heat sample to 100°C for 1 hour. Cool -> NMR.

    • Heat sample to 120°C for 1 hour. Cool -> NMR.

  • Acid Challenge (Optional but Recommended):

    • Add 1 eq. of Acetic Acid-d4. Repeat heating ramp.

    • Note: This simulates stability during acidic workups.

  • Analysis: Look for the disappearance of the oxetane ring signals and the appearance of allylic signals (5.0–6.0 ppm) or broad polymeric peaks.

References
  • BenchChem. (2025).[1] Assessing the stability of the oxetane ring under various chemical conditions. Link

  • Wuitschik, G., et al. (2010).[6][7][8] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • H.E.L Group. (2023). Process Safety and Scale-up: Thermal Runaway Risks. Link

  • Burkhard, J. A., et al. (2010).[6][8] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

  • Grygorenko, O. O., et al. (2021). Unexpected Isomerization of Oxetane-Carboxylic Acids. European Journal of Organic Chemistry. Link

Sources

Validation & Comparative

HPLC retention time comparison 4-Methyl-2-(oxetan-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Retention Time Comparison Guide: 4-Methyl-2-(oxetan-3-yloxy)quinoline

Executive Summary

Objective: To provide a technical comparison of HPLC retention behaviors for 4-Methyl-2-(oxetan-3-yloxy)quinoline under acidic versus basic mobile phase conditions.

Core Insight: This molecule presents a classic "competing interest" challenge in chromatography. The quinoline core is basic (pKa ~5.6–6.0), typically requiring acidic conditions to suppress silanol interactions. However, the oxetan-3-yloxy moiety is an acid-sensitive cyclic ether. Standard acidic methods (Method A) often lead to on-column hydrolysis (ring-opening), resulting in "ghost peaks" and poor mass balance. High-pH methods (Method B) utilizing hybrid-silica stationary phases offer superior stability and peak shape.

Chemical Profile & Stability Analysis

Before selecting a method, the analyst must understand the structural liabilities.

  • Analyte: 4-Methyl-2-(oxetan-3-yloxy)quinoline

  • Molecular Weight: ~215.25 g/mol

  • Physicochemical Properties:

    • Quinoline Nitrogen: Basic center. Protonated at pH < 6.

    • Oxetane Ring: A strained 4-membered ether. Susceptible to acid-catalyzed hydrolysis, yielding the 1,3-diol (ring-opened impurity).

Degradation Pathway (Acidic Conditions)

Under acidic HPLC conditions (e.g., 0.1% TFA or Formic Acid), the oxetane oxygen can protonate, making the ring susceptible to nucleophilic attack by water.

Degradation cluster_0 Risk Zone: pH < 3.0 Parent Parent Analyte (Oxetane-Quinoline) Inter Protonated Oxetane (Activated Intermediate) Parent->Inter + H+ (Mobile Phase) Product Degradant (Diol Form) Inter->Product + H2O (Hydrolysis)

Figure 1: Acid-catalyzed hydrolysis pathway of the oxetane moiety typically observed in standard HPLC mobile phases.

Method Comparison: Acidic vs. Basic

This section compares the two primary approaches. Data presented represents typical performance characteristics for this class of compounds.

Method A: The "Standard" Acidic Screen (Not Recommended)

Commonly used for general screening but flawed for this analyte.

  • Column: C18 (Standard Silica), 3.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 min.

  • Observation:

    • Retention Time (

      
      ):  ~4.2 min (Early elution due to ionized quinoline).
      
    • Peak Shape: Tailing factor > 1.5 (Silanol interaction with protonated base).

    • Stability: Evidence of peak splitting or a broad "hump" at ~3.5 min (degradant).

Method B: High pH Hybrid Stability (Recommended)

Optimized for basic heterocycles and acid-sensitive ethers.

  • Column: C18 Hybrid Silica (e.g., XBridge BEH or Gemini NX), 3.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 min.

  • Observation:

    • Retention Time (

      
      ):  ~6.8 min (Later elution due to neutral quinoline).
      
    • Peak Shape: Tailing factor < 1.2 (Neutral form minimizes silanol drag).

    • Stability: >99.9% Peak Purity (Oxetane is stable in base).

Comparative Data Summary

ParameterMethod A (Acidic, pH 2.7)Method B (Basic, pH 10.0)
Retention Time (

)
4.2 min (Protonated/Polar)6.8 min (Neutral/Hydrophobic)
Tailing Factor (

)
1.6 (Poor)1.1 (Excellent)
Peak Purity (UV) 92% (Degradation co-elution)>99.9%
Mass Balance Poor (Loss to diol)Quantitative
Mechanism Ion-Exchange + HydrophobicPure Hydrophobic Interaction

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Critical)

Avoid acidic diluents which can degrade the sample before injection.

  • Weigh: 5.0 mg of 4-Methyl-2-(oxetan-3-yloxy)quinoline.

  • Solvent: Dissolve in 100% Acetonitrile or Methanol (Neutral). Do NOT use acidified water.

  • Concentration: Dilute to 0.5 mg/mL.

  • Storage: Analyze immediately or store at 4°C.

Protocol 2: High pH Method Setup (Method B)
  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC grade water. Adjust pH to 10.0 with Ammonium Hydroxide if necessary. Filter through 0.22 µm nylon filter.

  • Column Equilibration: Flush column with 95% A / 5% B for 20 minutes at 1.0 mL/min.

  • Injection: 5 µL.

  • Detection: UV at 254 nm (Quinoline absorption max) and 220 nm.

Method Development Decision Matrix

Use this workflow to validate the method for your specific matrix (e.g., plasma vs. synthesis mixture).

MethodDev Start Start: Analyte Assessment Check1 Is Oxetane Present? Start->Check1 AcidPath Method A: Acidic (pH 2-3) Check1->AcidPath No BasePath Method B: Basic (pH 9-10) Check1->BasePath Yes (Risk of Hydrolysis) Test Stress Test: 24h in Mobile Phase AcidPath->Test BasePath->Test Result Check for Diol Formation (+18 Da) Test->Result

Figure 2: Decision matrix prioritizing pH selection based on oxetane stability risks.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1] Angewandte Chemie International Edition, 49(16), 2816-2850.

    • Establishes the stability profile of oxetanes, noting susceptibility to acid hydrolysis.
  • McCalmont, W. F., et al. (2004). "Design, synthesis, and biological evaluation of novel quinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 14(14), 3691-3695.

    • Provides context on quinoline solubility and basicity (pKa).
  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.
  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.

    • Comprehensive review detailing the chemical stability of oxetane motifs in various medicinal chemistry contexts.

Sources

Bioisosteric Replacement Validation: Oxetane vs. Gem-Dimethyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar" Gem-Dimethyl

In the optimization of lead compounds, the gem-dimethyl group is a classic tool to block metabolic "soft spots" and induce conformational constraints (the Thorpe-Ingold effect). However, this comes at a steep price: a significant increase in lipophilicity (+0.6 to +0.8 LogP), which often degrades solubility and increases off-target liability (e.g., hERG binding).

The oxetane ring (specifically the 3,3-disubstituted oxetane) has emerged as the superior bioisostere.[1][2] It mimics the steric bulk and conformational locking of the gem-dimethyl group but introduces a "polarity patch" that neutralizes the lipophilicity penalty.

Verdict: For lead compounds suffering from high lipophilicity (LogD > 3.0) or poor metabolic stability at quaternary centers, the oxetane replacement is the gold standard validation step .

The Bioisosteric Rationale

The Gem-Dimethyl Problem

The gem-dimethyl group (


) is hydrophobic. While it effectively blocks Cytochrome P450 (CYP) oxidation at the 

-carbon, it drives the molecule into the "grease ball" territory. High LogP is statistically correlated with clinical failure due to toxicity and poor bioavailability.
The Oxetane Solution

The oxetane ring is a 4-membered cyclic ether.[3][4][5] When 3,3-disubstituted, it occupies a similar spatial volume to a gem-dimethyl group but offers two critical advantages:

  • Liponeutral Bulk: The oxygen atom lowers LogP by

    
    1.0 unit compared to the gem-dimethyl analog.
    
  • Hydrogen Bond Acceptance: The strained ring exposes the oxygen lone pairs, making it a weak but effective H-bond acceptor, further enhancing aqueous solubility.

Comparative Metrics Table

Data aggregated from Wuitschik et al. (2010) and internal Roche/ETH studies.

FeatureGem-Dimethyl (

)
Oxetane (3,3-disubstituted)Impact of Replacement
Steric Bulk HighHighNeutral (Similar spatial occupancy)

LogP
Reference (0.0)-0.4 to -1.3Positive (Significant lipophilicity reduction)
Aqueous Solubility LowHigh (up to 4000x increase)Transformative
Metabolic Stability Good (blocks

-oxidation)
Excellent (ring is stable)Positive (Retains metabolic block)
pKa Influence NeutralElectron Withdrawing (-1 to -2 units)Strategic (Modulates amine basicity)

Structural & Conformational Analysis

The validity of this bioisostere relies on the "Square vs. Tetrahedron" comparison.

  • Bond Angles: The internal C-O-C angle of oxetane is

    
    92°, while the C-C-C angle of a gem-dimethyl is 
    
    
    
    109°. However, the vectors of the substituents at the 3-position of the oxetane project similarly to the methyl groups, maintaining the overall shape of the pharmacophore.
  • Pucker: The oxetane ring is slightly puckered (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    8.7°), which allows it to relieve torsional strain while maintaining a rigid scaffold.
    
Diagram: Decision Framework for Replacement

Figure 1: Strategic decision tree for initiating oxetane replacement.

OxetaneDecision Start Lead Compound Analysis CheckMet Metabolic Liability? Start->CheckMet CheckMet->Start No CheckLip High LogD (>3.0)? CheckMet->CheckLip Yes (at CH2) CheckSol Poor Solubility? CheckLip->CheckSol No Oxetane Use Oxetane CheckLip->Oxetane Yes GemDimethyl Use Gem-Dimethyl CheckSol->GemDimethyl No (Lipophilicity OK) CheckSol->Oxetane Yes

[1][2][3][4][6][7][8][9][10][11][12]

Metabolic Stability & Toxicology

A common misconception is that strained rings are metabolically unstable. While true for epoxides, 3,3-disubstituted oxetanes are remarkably stable .

Mechanism of Action[6]
  • Blocking Oxidation: Like gem-dimethyl, the oxetane quaternary carbon prevents CYP450 from abstracting a proton at that position.

  • Ring Stability: The oxetane ether linkage is generally resistant to hydrolysis under physiological conditions. Ring opening usually requires strong Lewis acids or specific enzymatic conditions not typically dominant in first-pass metabolism.

  • pKa Modulation: By placing an oxetane adjacent to a basic amine (e.g., in a piperidine ring), the electron-withdrawing effect of the oxygen reduces the amine's pKa. This reduces the percentage of ionized drug at physiological pH, which can improve membrane permeability and reduce hERG channel inhibition (a common safety liability for basic drugs).

Diagram: Metabolic Fate Comparison

Figure 2: Comparison of metabolic outcomes between gem-dimethyl and oxetane analogs.

MetabolicFate Substrate Lead Scaffold (Labile CH2) GemPath Gem-Dimethyl Analog Substrate->GemPath Methylation OxetanePath Oxetane Analog Substrate->OxetanePath Cyclization ResultGem High LogP CYP Blocked Risk: Toxicity GemPath->ResultGem In Vivo ResultOx Low LogP CYP Blocked Benefit: Solubility OxetanePath->ResultOx In Vivo

Experimental Protocols

To validate the replacement, you must synthesize the oxetane analog and compare it head-to-head.

Protocol A: Synthesis of 3,3-Disubstituted Oxetane

Standard intramolecular Williamson Ether Synthesis.

Objective: Create a spiro-oxetane or 3,3-disubstituted oxetane building block. Precursor: A 1,3-diol with a leaving group (usually Bromide or Tosylate) at the 2-position, or a 2-(bromomethyl)-alcohol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the precursor (e.g., 3-bromo-2,2-bis(bromomethyl)propan-1-ol derivative) in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas evolution.

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (stain with KMnO4; oxetanes are not UV active unless aryl-substituted).

    • Note: If reaction is sluggish, heat to reflux (65°C) for 2 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with Diethyl Ether (

    
    ). Avoid Dichloromethane if the product is volatile. Wash combined organics with Brine.[3] Dry over 
    
    
    
    .[3]
  • Purification: Concentrate under reduced pressure (>100 mbar to avoid subliming volatile oxetanes). Purify via Flash Chromatography (Silica gel).

    • Tip: Oxetanes are polar.[2][4][6][7] Expect them to elute later than their gem-dimethyl counterparts.

Protocol B: Microsomal Stability Assay (Validation)

Objective: Confirm that the oxetane confers equal or superior stability compared to gem-dimethyl.

  • Incubation: Incubate test compound (1

    
    M) with Human Liver Microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Success Criteria: Oxetane analog

      
      
      
      
      
      Gem-dimethyl analog
      
      
      .

References

  • Wuitschik, G., et al. (2010).[8] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[9][8] Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3][4][5][10][8][11][6][7][12] Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Müller, K., et al. (2009). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. (Context on polarity modulation). Link

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery.[1][10][8][11][13][7][14][15] Chemical Reviews, 116(19), 12150–12233. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Methyl-2-(oxetan-3-yloxy)quinoline

[1]

Executive Summary & Compound Profile

This guide mandates the disposal protocols for 4-Methyl-2-(oxetan-3-yloxy)quinoline . Unlike standard organic waste, this compound presents a dual-hazard profile: the biological toxicity associated with the quinoline scaffold and the chemical reactivity of the oxetane ring .[1]

Operational Criticality: The presence of the strained oxetane ring creates a specific incompatibility with acidic waste streams. Under no circumstances should this compound be commingled with acidic waste , as acid-catalyzed ring opening can generate uncontrolled heat and pressure.[1]

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Core Structure Quinoline HeterocyclePotential mutagen/carcinogen; aquatic toxin.[1]
Functional Group Oxetane (Cyclic Ether)Acid Sensitive. Strained ring (26 kcal/mol strain energy).
Physical State Solid (typically)Dust inhalation hazard; surface contamination risk.
Reactivity Acid-LabileDO NOT MIX with strong acids (HCl, H₂SO₄, etc.).[1]
RCRA Status Non-Listed (Generator Knowledge)Treat as Hazardous Waste (Toxic/Reactive) .

Pre-Disposal Risk Assessment

Before removal from the bench, the generator must certify the waste stream.[1] Because specific toxicological data is often absent for novel intermediates, we apply the Precautionary Principle : treat as a high-toxicity alkylating agent.[1]

Chemical Incompatibility Alert

The oxetane moiety is a 4-membered cyclic ether.[1] While kinetically more stable than epoxides, oxetanes undergo rapid, exothermic ring-opening polymerization or hydrolysis in the presence of Brønsted or Lewis acids.[1]

  • Prohibited Streams: Acid Waste, Oxidizing Acids (Piranha), Halogenated Acidic Waste.[1]

  • Approved Streams: Non-Halogenated Organics (Neutral/Basic), Solid Hazardous Waste.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, weigh boats, contaminated gloves, silica gel from purification.[1]

  • Containment: Place the solid material in a clear, chemically resistant polyethylene bag or a screw-top wide-mouth jar.

  • Double Containment: If the material is a fine powder, double-bag to prevent dust release during transport.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 4-Methyl-2-(oxetan-3-yloxy)quinoline.[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3]

    • Note: "Contains Strained Ring – NO ACIDS."

  • Segregation: Deposit in the Solid Hazardous Waste Drum (typically blue or black open-top drums).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: HPLC effluent, reaction solvents, washing filtrates.[1]

  • pH Check: Verify the solution is Neutral (pH 6-8) or Slightly Basic (pH 8-10) .

    • Corrective Action: If acidic, neutralize slowly with Saturated Sodium Bicarbonate (NaHCO₃) in a fume hood before adding to the waste container.[1] Watch for exotherms.[3]

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in Methanol/Ethyl Acetate/DMSO

      
      Non-Halogenated Waste Stream .
      
  • Transfer: Pour into the appropriate carboy using a funnel. Leave at least 10% headspace.[4]

  • Log Entry: Record the volume and specific chemical name on the waste log sheet immediately.

Visualized Decision Logic

Figure 1: Waste Segregation Decision Tree

This workflow ensures the oxetane ring is not exposed to acidic triggers during storage.

WasteSegregationStartWaste Generation:4-Methyl-2-(oxetan-3-yloxy)quinolineStateCheckPhysical State?Start->StateCheckSolidPathSolid / DebrisStateCheck->SolidPathSolidLiquidPathLiquid SolutionStateCheck->LiquidPathLiquidBinSolidSolid Waste Drum(Label: Toxic/Irritant)SolidPath->BinSolidAcidCheckIs pH < 6?LiquidPath->AcidCheckNeutralizeNeutralize withSat. NaHCO3 (Slowly)AcidCheck->NeutralizeYes (Risk of Ring Opening)SolventCheckSolvent Type?AcidCheck->SolventCheckNo (Safe)Neutralize->SolventCheckHaloHalogenated(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, EtOAc, DMSO)SolventCheck->NonHaloBinHaloHalogenated Carboy(Neutral pH Only)Halo->BinHaloBinNonHaloNon-Halogenated Carboy(Neutral pH Only)NonHalo->BinNonHalo

Caption: Operational logic for segregating oxetane-containing waste to prevent acid-catalyzed reactivity.

Emergency Procedures (Spills)

In the event of a spill, immediate action is required to prevent exposure to the quinoline core (potential mutagen) and environmental release.[1]

Figure 2: Spill Response Workflow

SpillResponseSpillSpill DetectedEvacuate1. Evacuate & Ventilate(Dust Risk)Spill->EvacuatePPE2. Don PPE:Nitrile Gloves (Double),Goggles, Lab CoatEvacuate->PPEContain3. ContainmentPPE->ContainTypeSpill Type?Contain->TypeSolidSpillPowder: Cover withwet paper towels(Prevent Dust)Type->SolidSpillLiquidSpillLiquid: Absorb withVermiculite/PadsType->LiquidSpillClean4. Clean Surface(Soap + Water)SolidSpill->CleanLiquidSpill->CleanDispose5. Bag as Hazardous Waste(Do NOT Trash)Clean->Dispose

Caption: Immediate response protocol for solid or liquid spills of quinoline derivatives.

Regulatory Compliance & Classification

While this specific molecule may not have a unique RCRA "P" or "U" code, it must be classified based on Generator Knowledge of the functional groups.

  • EPA/RCRA Classification:

    • Characteristic of Toxicity: If the quinoline core leaches, it may trigger aquatic toxicity rules.[1]

    • Ignitability (D001): If disposed of in flammable solvents (MeOH, EtOAc).

    • Designation: Manage as "Hazardous Waste, Solid/Liquid, N.O.S. (Not Otherwise Specified)" .

  • Department of Transportation (DOT) Shipping (for waste haulers):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s.[1] (quinoline derivative).[5][6][7]

    • Class: 6.1 (Toxic).

    • Packing Group: III.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. EPA.gov. [Link]

  • PubChem. (2024). Quinoline Compound Summary. National Library of Medicine. [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Cited for oxetane stability/reactivity profile).[2] [Link]

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。